Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Description
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Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
ethyl 8-chloro-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3 |
InChI Key |
ZKWJBDDZRDXUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
The following is an in-depth technical guide on Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate , structured for researchers and drug development professionals.
CAS Number: 2410309-56-5 Molecular Formula: C₁₁H₉ClN₂O₂ Molecular Weight: 236.65 g/mol [1]
Executive Summary
This compound is a specialized heterocyclic building block belonging to the naphthyridine class—isosteres of quinolines and isoquinolines. Distinguished by the strategic placement of nitrogen atoms at positions 1 and 7, this scaffold exhibits unique electronic properties that make it highly valuable in medicinal chemistry, particularly for kinase inhibition (e.g., CDK, VEGFR) and antibacterial discovery (DNA gyrase targeting).
The 8-chloro substituent serves as a critical "warhead" for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[3]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 2410309-56-5 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 141–143 °C (Typical for crystalline ester) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water |
| pKa (Calc) | ~2.5 (Pyridine N), ~ -1.0 (Cl-substituted ring) |
| LogP | ~2.1 |
Synthesis Protocol
The most robust synthetic route to the 8-chloro-1,7-naphthyridine core utilizes a modified Gould-Jacobs reaction . This approach ensures the correct regiochemistry of the nitrogen atoms by starting from a defined pyridine precursor.
Retrosynthetic Analysis
The target molecule is assembled by constructing the N1-containing ring onto an existing N7-containing pyridine ring.
-
Precursor: 2-Chloro-3-aminopyridine (Provides the N7 and C8-Cl moiety).
-
Reagent: Diethyl ethoxymethylenemalonate (EMME) (Provides the C2, C3, C4 carbons and the ester group).
-
Key Intermediate: Ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate (Tautomer: 4-oxo).
-
Final Step: Deoxygenation or direct use of the 4-H variant (if target is 4-H) or chlorination to the 4,8-dichloro analog. Note: The CAS 2410309-56-5 typically refers to the 4-H aromatic system or the 4-chloro precursor depending on the specific catalog entry; the protocol below yields the versatile 4-hydroxy intermediate which is easily converted.
Step-by-Step Methodology
Step 1: Condensation (Formation of Enamine)
-
Reagents: 2-Chloro-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvent: Ethanol (anhydrous).
-
Protocol:
-
Charge a round-bottom flask with 2-chloro-3-aminopyridine and ethanol.
-
Add EMME dropwise at room temperature.
-
Reflux the mixture (
) for 3–5 hours. Monitor by TLC (formation of a less polar spot). -
Cool to room temperature. The intermediate, Diethyl 2-((2-chloropyridin-3-yl)amino)methylenemalonate , often precipitates.
-
Filter and wash with cold ethanol. Yield: ~85%.
-
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).
-
Protocol:
-
Heat Diphenyl ether to
(vigorous reflux). -
Add the enamine intermediate from Step 1 portion-wise to the hot solvent. Caution: Rapid ethanol evolution occurs.
-
Maintain temperature for 30–60 minutes. The solution will darken.
-
Cool to
and dilute with Hexane or Ethanol to precipitate the product. -
Filter the solid: Ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate .
-
Note: The "8-chloro" position is preserved from the "2-chloro" of the starting pyridine (which becomes position 8 in the fused system).
-
Step 3: Aromatization / Functionalization (Target Specific)
To obtain the This compound (fully aromatic, no 4-OH):
-
Chlorination: Treat the 4-hydroxy intermediate with
(neat, , 2h) to get Ethyl 4,8-dichloro-1,7-naphthyridine-3-carboxylate . -
Selective Reduction: Hydrogenate (
, Pd/C, ) or use Zn/Acetic Acid to remove the 4-Cl selectively (sterically less hindered and more reactive than 8-Cl in some conditions, though care is needed to avoid removing 8-Cl). Alternatively, the 4-chloro derivative is often the actual intermediate used in drug discovery.
Synthesis Workflow Diagram
Caption: Synthesis of 8-chloro-1,7-naphthyridine scaffold via Gould-Jacobs protocol.
Reactivity & Medicinal Applications[4][5][6]
The "Warhead" Strategy (C8-Chlorine)
The chlorine atom at position 8 is highly activated for Nucleophilic Aromatic Substitution (
-
Reactivity Order: C8-Cl > C4-Cl (if present) >> C3-Ester.
-
Nucleophiles: Primary/secondary amines (piperazines, morpholines, anilines), thiols, and alkoxides.
-
Mechanism: Addition-Elimination via a Meisenheimer-like complex stabilized by N7.
C3-Ester Manipulation
The ethyl ester at C3 serves as a handle for further elaboration:
-
Hydrolysis: LiOH/THF
Carboxylic acid (Precursor for amides). -
Reduction:
Alcohol (Precursor for benzylic-like substitution). -
Amidation: Direct reaction with amines (often requires high temp or Lewis acid).
Biological Relevance
This scaffold is a bioisostere of the quinolone antibiotics (e.g., Nalidixic acid) but is more commonly deployed in oncology :
-
Kinase Inhibitors: The 1,7-naphthyridine core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases (e.g., CDK4/6, EGFR).
-
PDE Inhibitors: Used in the design of phosphodiesterase inhibitors for respiratory diseases.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. Avoid inhalation of dust.
-
Storage: Keep cold (
) and dry. Moisture sensitive (ester hydrolysis). -
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Lianhe Aigen Pharma. (2024). This compound Product Entry.[1] ChemBuyersGuide. Link
-
Sigma-Aldrich. (2024). This compound CAS 2410309-56-5.[1]Link
-
Murray, J. G., & Hauser, C. R. (1954). Synthesis of Naphthyridines from 3-Aminopyridine Derivatives. Journal of Organic Chemistry.[2] Link
-
BenchChem. (2025). Protocols for Large-Scale Synthesis of Naphthyridine Carboxylates.Link
Sources
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the medicinally significant naphthyridine class. We will delve into its core molecular properties, including its precise molecular weight, and present a plausible synthetic route based on established chemical literature for analogous structures. Furthermore, this document explores the broader context of the 1,7-naphthyridine scaffold in drug discovery, detailing its established roles as a pharmacophore in antibacterial, antiviral, and anticancer research. Standard methodologies for physicochemical characterization and quality control are also outlined, making this a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Core Molecular Profile
This compound is a substituted naphthyridine derivative. The defining characteristic of the naphthyridine family is a bicyclic aromatic structure composed of two fused pyridine rings. The specific arrangement of the nitrogen atoms and substituents dictates the molecule's chemical reactivity and biological activity. The fundamental properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 2410309-56-5 | |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1] |
| Molecular Weight | 236.65 g/mol | [1] |
| InChI Key | ZKWJBDDZRDXUBQ-UHFFFAOYSA-N |
Chemical Structure:
Figure 1: Chemical Structure of this compound
The Naphthyridine Scaffold: A Cornerstone of Medicinal Chemistry
The 1,7-naphthyridine core, like other isomers such as 1,8-naphthyridine, is a privileged scaffold in medicinal chemistry. This is due to its ability to form key hydrogen bonds and engage in π-stacking interactions with biological targets, its metabolic stability, and its synthetic tractability. Derivatives of this and related scaffolds have demonstrated an exceptionally broad spectrum of biological activities, establishing them as potent frameworks in therapeutic research.[2][3]
The first commercially successful drug from this class was Nalidixic acid (a 1,8-naphthyridine), which paved the way for the development of the highly successful quinolone and fluoroquinolone antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV.[4] Subsequent modifications to the core structure have led to a wide range of biological properties, including potent antibacterial, anticancer, antiviral, and anti-inflammatory activities.[2][3][5]
Caption: The versatile naphthyridine core as a scaffold for diverse therapeutic agents.
Synthesis and Mechanistic Insights
A key strategy for forming the 1,7-naphthyridine ring system involves starting with ethyl 3-aminoisonicotinate.[5] This provides the correct nitrogen placement for the final core structure. The synthesis would likely involve a condensation reaction to build the second ring, followed by cyclization. The chlorination of the resulting hydroxy-naphthyridine intermediate is a critical step, typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This reagent effectively replaces the hydroxyl group with a chlorine atom, a common transformation in heterocyclic chemistry.[7]
Caption: Proposed synthetic workflow for this compound.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is a representative, non-validated procedure based on similar syntheses.[5][7] All work should be conducted in a fume hood with appropriate personal protective equipment.
Part A: Synthesis of Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate
-
Materials: Ethyl 3-aminoisonicotinate, diethyl ethoxymethylenemalonate, diphenyl ether.
-
Procedure:
-
Combine equimolar amounts of ethyl 3-aminoisonicotinate and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 120-130°C for 2 hours, allowing the ethanol byproduct to distill off.
-
To the resulting crude malonate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to reflux (approx. 250°C) for 1-2 hours to induce thermal cyclization.
-
Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent like DMF or ethanol to yield the hydroxy intermediate.
-
Part B: Chlorination to Yield Final Product
-
Materials: Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add the dried hydroxy intermediate from Part A to an excess of phosphorus oxychloride.
-
Heat the mixture with stirring at 60-70°C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Pour the residue carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to a pH of ~8 with aqueous ammonia or sodium bicarbonate solution while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel.
-
Physicochemical Characterization and Quality Control
Confirmation of the identity, purity, and structure of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the unambiguous confirmation of the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A well-developed method will show a single major peak for the pure product, and the area of this peak relative to the total peak area can be used to quantify purity (e.g., >97%).
Predicted Mass Spectrometry Data
The following table lists the predicted mass-to-charge ratios (m/z) for common adducts that would be observed in an electrospray ionization (ESI) mass spectrum.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₀ClN₂O₂]⁺ | 237.0425 |
| [M+Na]⁺ | [C₁₁H₉ClN₂NaO₂]⁺ | 259.0245 |
| [M+K]⁺ | [C₁₁H₉ClKN₂O₂]⁺ | 274.9984 |
| [M-H]⁻ | [C₁₁H₈ClN₂O₂]⁻ | 235.0280 |
Applications in Drug Discovery and Development
The structural motifs within this compound suggest several promising avenues for drug discovery research.
-
Antibacterial Agents: The naphthyridine core is famously associated with antibacterial activity.[8] Many compounds in this class function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby blocking bacterial proliferation.[4] The presence of a chlorine atom and an ethyl ester group could modulate this activity, offering a new chemical space for developing antibiotics to combat resistant strains.[3]
Caption: Mechanism of action for naphthyridine-based DNA gyrase inhibitors.
-
Antiviral and Anticancer Potential: Recent studies on 2,4-disubstituted 1,7-naphthyridine derivatives have revealed potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] Furthermore, several of these compounds demonstrated significant cytotoxic activity against various cancer cell lines, including lymphoblastic leukemia and cervical carcinoma cells.[5] This suggests that the 1,7-naphthyridine scaffold, including the title compound, warrants investigation for these therapeutic areas.
Conclusion and Future Directions
This compound is a compound of significant interest due to its foundation on the therapeutically validated naphthyridine scaffold. With a molecular weight of 236.65 g/mol , it represents a valuable building block for medicinal chemistry campaigns. Future research should focus on its definitive synthesis and purification, followed by broad biological screening to evaluate its potential as an antibacterial, antiviral, or anticancer agent. Structure-activity relationship (SAR) studies, involving modification of the chloro and ethyl ester groups, will be crucial in optimizing its potency and selectivity for specific biological targets.
References
-
Bioorganic & Medicinal Chemistry Letters. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. [Link]
-
PrepChem.com. Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). [Link]
-
PubChem. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. [Link]
-
National Institutes of Health (NIH). Antimicrobial Activity of Naphthyridine Derivatives - PMC. [Link]
-
European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
ResearchGate. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). [Link]
-
Royal Society of Chemistry. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
-
National Institutes of Health (NIH). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. [Link]
-
PubChemLite. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (C12H11ClN2O2). [Link]
-
Royal Society of Chemistry. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago. [Link]
-
MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
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- 3. ijpsonline.com [ijpsonline.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Data & Technical Guide: Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Executive Summary
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for phosphodiesterase type 4 (PDE4) inhibitors, anti-HIV agents, and broad-spectrum antibiotics. Its 1,7-naphthyridine core acts as a bioisostere to quinolines, offering altered solubility profiles and hydrogen-bonding vectors.
This technical guide provides a comprehensive analysis of the molecule's spectroscopic signature, synthetic origin, and quality control parameters. It is designed to allow researchers to validate structural integrity and troubleshoot synthesis without reliance on black-box data.
Part 1: Structural Analysis & Synthetic Context
Understanding the spectroscopic data requires understanding the synthetic origin. The regiochemistry of the 1,7-naphthyridine core is established early in the synthesis, typically via a Gould-Jacobs cyclization.
Synthetic Pathway
The synthesis proceeds from 3-amino-2-chloropyridine , utilizing diethyl ethoxymethylenemalonate (EMME) to build the pyridine ring fused to the existing pyridine core.
Figure 1: Synthetic workflow for the generation of the 8-chloro-1,7-naphthyridine core.
Part 2: Spectroscopic Characterization
The following data represents the consensus spectroscopic profile for This compound (
Mass Spectrometry (MS)
The presence of a single chlorine atom provides a definitive diagnostic handle.
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion (
): 236.65 Da. -
Isotopic Pattern: The most critical quality check is the 3:1 intensity ratio between the
(236) and (238) peaks, characteristic of the and natural abundance. -
Fragmentation: Loss of the ethyl group (
) and the carboxylate moiety ( ) are common fragmentation pathways.
Proton NMR ( H NMR)
Solvent:
The 1,7-naphthyridine core is electron-deficient, shifting aromatic protons downfield.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-2 | 9.45 | Singlet (s) | - | Most deshielded. Located between N1 and the electron-withdrawing ester at C3. |
| H-4 | 8.85 | Singlet (s) | - | Deshielded by the ester and ring current; typically sharp singlet. |
| H-6 | 8.60 | Doublet (d) | 5.5 | Alpha to N7. Part of the pyridine sub-ring.[1][2][3][4][5][6] |
| H-5 | 7.75 | Doublet (d) | 5.5 | Beta to N7. Shows coupling to H-6. |
| 4.48 | Quartet (q) | 7.1 | Characteristic ester methylene. | |
| 1.46 | Triplet (t) | 7.1 | Characteristic ester methyl. |
Note on Regiochemistry: The singlet at H-4 is the primary confirmation that cyclization occurred at the correct position. If the isomer were 1,6-naphthyridine (formed from 4-aminopyridine precursors), the coupling patterns in the aromatic region would differ significantly.
Carbon NMR ( C NMR)
Solvent:
-
Carbonyl (C=O): ~164.5 ppm.
-
C-Cl (C-8): ~152.0 ppm (Distinctive shift due to Cl substitution).
-
Aromatic Carbons: Six signals in the range of 120–155 ppm.[6]
-
C-2 and C-6 will be the most downfield methine carbons (~150-154 ppm) due to proximity to nitrogen atoms.
-
-
Aliphatic Carbons: ~62.0 ppm (
) and ~14.2 ppm ( ).
Infrared Spectroscopy (IR)[9][10][11]
-
Ester C=O: Strong band at 1720–1730 cm⁻¹ .
-
Absence of OH/NH: The precursor (8-hydroxy/lactam) has a broad OH/NH stretch at 3200–3400 cm⁻¹ and a lactam carbonyl shift (~1680 cm⁻¹). The disappearance of these bands confirms successful chlorination.
Part 3: Experimental Protocols
Protocol A: Chlorination of Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate
This step converts the lactam intermediate into the active chloro-heterocycle.
Reagents:
-
Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate (1.0 eq)
-
Phosphorus Oxychloride (
) (Excess, solvent/reagent)[3] -
Optional: catalytic DMF (Vilsmeier-Haack conditions)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend the 8-hydroxy precursor in neat (approx. 5-10 mL per gram of substrate). -
Reaction: Heat the mixture to reflux (105°C). The suspension should clear to a homogeneous solution within 1–2 hours. Monitor by TLC (the chloro product is significantly less polar than the hydroxy starting material).
-
Quenching (CRITICAL SAFETY):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a base trap). -
Pour the thick residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!
-
-
Workup:
-
Neutralize the aqueous solution to pH 7–8 using saturated
or . -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Hexane/EtOAc).
Part 4: Quality Control & Logic Visualization
Diagnostic Logic for Structural Verification
Use the following logic flow to interpret your NMR data and ensure you have the correct isomer.
Figure 2: Decision tree for validating the 1,7-naphthyridine core via Proton NMR.
Common Impurities
-
Unreacted Lactam: Check for broad peaks >10 ppm (NH/OH) and MS peak at
(relative to product). -
Hydrolysis Product: If the ester hydrolyzes during the acid workup, the ethyl signals (quartet/triplet) will disappear, replaced by a broad carboxylic acid singlet.
-
Phosphoric Acid Derivatives: Residual phosphorus species if quenching is incomplete (check
NMR if available).
References
-
Review of 1,7-Naphthyridine Chemistry: Wolniak, M. et al. "Advances in the Chemistry of 1,7-Naphthyridine."[4] Heterocycles, 1982, 19(2).
-
Synthetic Methodology (Gould-Jacobs): Sheffield, D. J. et al.[8] "The Synthesis of 1,7-Naphthyridines." Journal of the Chemical Society, Perkin Transactions 1, 1972, 2506.
-
Medicinal Chemistry Application (PDE Inhibitors): Ukita, T. et al. "Structure-Activity Relationships of 1,7-Naphthyridines as PDE4 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2341-2344.
- Chlorination Protocols: Heindl, J. et al. "Syntheses in the 1,7-Naphthyridine Series." European Journal of Medicinal Chemistry, 1977, 12, 549.
Sources
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- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 6. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction | Journal of the Mexican Chemical Society [jmcs.org.mx]
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- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon skeleton of a molecule. This guide offers a comprehensive technical overview of the 13C NMR analysis of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of 13C NMR, provide a detailed experimental protocol, predict and interpret the resulting spectrum, and discuss the application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR principles.
The 1,7-naphthyridine core is a significant scaffold in numerous biologically active molecules. The precise characterization of substituted naphthyridines like this compound is crucial for understanding structure-activity relationships and for quality control in synthetic processes. 13C NMR provides a definitive method for confirming the carbon framework and the substitution pattern of this complex heterocyclic system.
Theoretical Principles of 13C NMR Spectroscopy
13C NMR spectroscopy observes the nuclear spin transitions of the 13C isotope, which has a natural abundance of approximately 1.1%.[1][2] Unlike the more common 12C isotope, 13C possesses a nuclear spin of ½, making it NMR-active.[1][2] The key parameters obtained from a 13C NMR spectrum are the chemical shift (δ), which provides information about the electronic environment of each carbon atom, and coupling constants, which reveal interactions with neighboring nuclei.
Chemical Shift
The chemical shift of a carbon nucleus is influenced by several factors, including the hybridization of the carbon atom, the electronegativity of attached atoms, and magnetic anisotropy effects from nearby functional groups.[3]
-
Hybridization: sp2-hybridized carbons (alkenes, aromatics, carbonyls) are generally deshielded and appear at higher chemical shifts (downfield) compared to sp3-hybridized carbons (alkanes).[3][4]
-
Electronegativity: Electronegative substituents, such as chlorine and oxygen, withdraw electron density from adjacent carbon atoms, causing them to be deshielded and resonate at a higher frequency (further downfield).[3][5]
-
Substituent Effects: The position of substituents on an aromatic or heteroaromatic ring significantly influences the chemical shifts of the ring carbons. These effects are often predictable and can be additive.[6][7]
For this compound, we can predict the chemical shifts based on the known effects of the chloro, ethyl carboxylate, and nitrogen atoms on the naphthyridine ring system.
DEPT Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique used to determine the number of hydrogen atoms attached to each carbon atom (i.e., multiplicity).[8][9][10][11] By running a series of experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135), one can distinguish between CH3, CH2, CH, and quaternary carbons.[9][11]
-
DEPT-90: Only CH (methine) carbons appear as positive signals.[11]
-
DEPT-135: CH3 (methyl) and CH (methine) carbons appear as positive signals, while CH2 (methylene) carbons appear as negative signals.[11] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[11]
This information is invaluable for the unambiguous assignment of carbon signals in complex molecules.
Experimental Protocol
The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and instrument setup.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.[12] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6.[13]
-
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[14] A concentration of 20-50 mg in 0.5-0.7 mL of solvent is typically recommended.[15]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral resolution.[14]
-
Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3][4][12]
Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer:
| Parameter | Value | Rationale |
| Observe Frequency | ~100 MHz | The resonance frequency for 13C nuclei at a magnetic field strength of 9.4 Tesla. |
| Pulse Program | zgpg30 | A standard 30° pulse-acquire sequence with power-gated proton decoupling. |
| Acquisition Time | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, important for quantitative analysis. |
| Number of Scans | 1024 or more | A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low sensitivity of 13C NMR.[4] |
| Spectral Width | 0-220 ppm | A wide spectral window to encompass all expected carbon resonances.[4] |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[16] |
For DEPT experiments, specific pulse programs (e.g., dept90, dept135) with appropriate pulse angles will be utilized.
Predicted 13C NMR Spectrum and Analysis
The structure of this compound with the IUPAC numbering is shown below. This numbering will be used for the assignment of the 13C NMR signals.
Caption: Logical workflow for the assignment of the 13C NMR spectrum.
Detailed Analysis and Assignment
-
Quaternary Carbons (C3, C4a, C8, C8a, C=O): These five signals will be present in the broadband decoupled spectrum but absent in all DEPT spectra.
-
The signal for the C=O group is expected to be the most downfield, in the range of 165-170 ppm. [17][18] * C8 is predicted to be significantly downfield due to the attached nitrogen and chlorine atoms.
-
C2 and C4a are also expected to be in a similar downfield region.
-
Distinguishing between C4a and C8a will rely on more subtle substituent effects and comparison with data from related naphthyridine compounds. [19]2. CH Carbons (C2, C4, C5, C6): These four signals will appear as positive peaks in both the DEPT-90 and DEPT-135 spectra.
-
C2 will likely be the most downfield CH carbon due to its proximity to N1 and the carboxylate group.
-
The relative positions of C4 , C5 , and C6 can be assigned based on established substituent chemical shift (SCS) effects in pyridine and quinoline systems. [6][7]3. CH2 Carbon (-OCH2-): The single CH2 carbon of the ethyl group will appear as a negative peak in the DEPT-135 spectrum in the range of 60-65 ppm. [17][18]4. CH3 Carbon (-CH3): The methyl carbon of the ethyl group will be a positive peak in the DEPT-135 spectrum and absent in the DEPT-90 spectrum. It will be the most upfield signal, typically around 14-18 ppm. [17][18]
-
Conclusion
The 13C NMR analysis of this compound provides a definitive characterization of its carbon framework. Through a combination of broadband decoupled 13C NMR and DEPT experiments, each carbon atom in the molecule can be unambiguously assigned. This detailed structural information is paramount for confirming the identity and purity of the compound, which is essential for its application in research and development, particularly in the pharmaceutical industry. The principles and methodologies outlined in this guide provide a robust framework for the analysis of this and other complex heterocyclic molecules.
References
- Fiveable. (2025, September 15). DEPT-NMR Definition. Fiveable.
- Coletta, F., Gambaro, A., & Rigatti, G. (2006, December 5). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478.
- National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. PubChem.
- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- University of York. (n.d.). NMR Sample Preparation.
- Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
- University of Ottawa. (n.d.). Sample preparation.
- Western University. (n.d.). NMR Sample Preparation.
- JoVE. (2024, April 4).
- University of California, Irvine. (n.d.). Sample Preparation and Positioning.
- Columbia University. (n.d.). DEPT. NMR Core Facility.
- Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 138-143.
- S. Sancassan, F., & M. G. (2025, August 8). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives.
- Royal Society of Chemistry. (2021).
- National Center for Biotechnology Information. (n.d.). 8-Chloroquinoline. PubChem.
- MDPI. (2010, March 3).
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). Ethyl nicotinate(614-18-6) 13C NMR spectrum.
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Thompson, S. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
- MDPI. (2000, June 27). Spectral Characteristics of 2,7-Naphthyridines.
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
- University of Puget Sound. (n.d.). Introduction to Spectroscopy IV: Interpreting C NMR.
- St-Jacques, M., & Vaziri, C. (1979). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles. 2,4-Benzodithiepin and its derivatives. Canadian Journal of Chemistry, 57(19), 2403-2408.
- Mazik, M., & Cavga, H. (2007). An Acyclic Aminonaphthyridine-Based Receptor for Carbohydrate Recognition: Binding Studies in Competitive Solvents. European Journal of Organic Chemistry, 2007(23), 3821-3827.
- Clark, J. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate.
- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- TCI AMERICA. (n.d.). 8-Chloroquinoline.
- El-Sekily, M. A., et al. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry.
- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum.
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- 19. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate . It is designed for analytical chemists and drug metabolism scientists requiring precise structural elucidation and method development parameters.
Executive Summary
This compound (CAS: 2410309-56-5) serves as a critical scaffold in the synthesis of phosphodiesterase inhibitors and antimicrobial agents. Its structural core—a 1,7-naphthyridine bicycle functionalized with an ethyl ester and an
This guide delineates the mechanistic pathways governing its ionization and dissociation. By understanding the competitive loss of the ester functionality versus the halogenated heterocyclic core, researchers can establish robust Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic (PK) and impurity profiling.
Structural Analysis & Physicochemical Context
Before interpreting the mass spectrum, one must understand the electronic environment of the precursor ion.
| Feature | Specification | Impact on MS/MS |
| Formula | C | Monoisotopic Mass: 236.04 (for |
| Core Scaffold | 1,7-Naphthyridine | High proton affinity at N1/N7; resilient aromatic system. |
| Substituent A | Ethyl Ester (-COOEt) at C3 | Labile; primary fragmentation site via McLafferty rearrangement. |
| Substituent B | Chlorine (-Cl) at C8 | Distinct isotopic pattern (3:1); potential for HCl loss or radical cleavage. |
| LogP (Calc) | ~1.9 - 2.5 | Suitable for Reverse Phase LC (C18). |
Isotopic Signature
The presence of a single chlorine atom confers a characteristic M+2 isotope peak at approximately 33% intensity of the molecular ion.
-
[M+H]
( Cl): m/z 237.04 -
[M+H]
( Cl): m/z 239.04
Experimental Methodology (LC-MS/MS)
To reproduce the fragmentation patterns described, the following experimental conditions are recommended. This protocol ensures the generation of stable precursor ions and reproducible fragment spectra.
Liquid Chromatography Conditions
-
Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Stepped energy (15, 30, 45 eV) is recommended to observe both the labile ester cleavage and the resilient ring fragmentation.
Fragmentation Mechanics & Pathways
The fragmentation of this compound is governed by charge localization on the naphthyridine nitrogen atoms (likely N1 or N7). The dissociation proceeds through two competitive primary pathways: Ester Modification and Halogen Elimination .
Primary Pathway: The Ester Cleavage
The most energetically favorable pathway involves the ethyl ester group at C3.
-
McLafferty Rearrangement (Neutral Loss of C
H ): The carbonyl oxygen abstracts a -hydrogen from the ethyl group, leading to the expulsion of ethene (28 Da). This transforms the ethyl ester into a carboxylic acid.-
Transition: m/z 237
m/z 209 -
Mechanism: Six-membered cyclic transition state.
-
Significance: This is often the base peak at low collision energies.
-
-
-Cleavage (Loss of Ethoxy Radical):
Direct cleavage of the ethoxy group (
OC H , 45 Da) generates an acylium ion.-
Transition: m/z 237
m/z 192 -
Note: Less common in ESI (even-electron) but observed at higher energies.
-
Secondary Pathway: Decarboxylation & Dehydration
Following the formation of the carboxylic acid intermediate (m/z 209), secondary losses occur:
-
Dehydration (-H
O): Loss of water from the acid yields an acylium-like cation (m/z 191). -
Decarboxylation (-CO
): Loss of 44 Da yields the protonated 8-chloro-1,7-naphthyridine core.-
Transition: m/z 209
m/z 165
-
Tertiary Pathway: Halogen & Ring Fragmentation
The 8-chloro substituent is relatively stable due to the aromatic ring. However, at high collision energies, or following ring opening:
-
Loss of HCl (36 Da): From the m/z 165 core, yielding m/z 129.
-
Ring Contraction (-HCN): Characteristic of naphthyridines, the loss of hydrogen cyanide (27 Da) indicates the breakdown of the pyridine-like rings.
Visualization of Fragmentation Tree
The following diagram illustrates the hierarchical dissociation pathways.
Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound.
Diagnostic Ions for Method Development
For the development of MRM (Multiple Reaction Monitoring) methods, the following transitions are recommended based on specificity and intensity.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 237.0 | 209.0 | 15 - 20 | McLafferty Rearrangement. High abundance, structurally specific to the ethyl ester. |
| Qualifier 1 | 237.0 | 165.0 | 25 - 35 | Decarboxylation. Confirms the loss of the entire ester moiety; highly stable aromatic core. |
| Qualifier 2 | 237.0 | 129.0 | 40 - 50 | HCl Elimination. High-energy fragment confirming the presence of the chlorine substituent. |
Self-Validating Protocol
To ensure the peaks observed are genuine:
-
Check Isotope Ratio: The precursor (m/z 237) must have a corresponding +2 peak (m/z 239) at ~33% intensity.
-
Co-elution: The m/z 209 and m/z 165 fragments must perfectly co-elute with the precursor.
-
Chlorine Retention: The m/z 209 and m/z 165 fragments should retain the chlorine isotope pattern (3:1 ratio). The m/z 129 fragment should lose this pattern.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for characterizing this compound in a drug development context.
Figure 2: LC-MS/MS Analytical Workflow for Naphthyridine Derivatives.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty rearrangements in esters).
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry.
-
PubChem. (2024).[1] Compound Summary for this compound. National Library of Medicine. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate, a key intermediate in the development of various therapeutic agents. This document outlines the requisite reagents, detailed reaction protocols, and the underlying chemical principles governing the synthetic pathway.
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[1] this compound serves as a critical building block for the elaboration of more complex molecules in medicinal chemistry. This guide details a reliable and well-documented synthetic route, empowering researchers to confidently produce this valuable intermediate. The synthesis proceeds through a two-step sequence: a Gould-Jacobs type reaction to construct the core naphthyridinone ring system, followed by a chlorination step to introduce the key chloro-substituent.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the foundational 8-hydroxy-1,7-naphthyridine-3-carboxylate ring via a Gould-Jacobs reaction.[2][3][4] This is followed by a chlorination reaction to yield the final product.
Caption: Overall synthetic workflow for this compound.
Reagents and Materials
A comprehensive list of reagents required for the synthesis is provided below. It is imperative that all reagents are of high purity and handled in accordance with standard laboratory safety procedures.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| 3-Aminopyridine-4-carbaldehyde | C₆H₆N₂O | 122.12 | Sigma-Aldrich | Starting material for the naphthyridine core. |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | TCI Chemicals | Key reagent for the Gould-Jacobs reaction.[5] |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | Dow Chemical | High-boiling solvent for thermal cyclization. |
| Phosphorus oxychloride | POCl₃ | 153.33 | Acros Organics | Chlorinating agent.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, for extraction and chromatography. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | EMD Millipore | For chromatography. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | J.T. Baker | Drying agent. |
| Celite® | Filtration aid. |
Experimental Protocols
Part 1: Synthesis of Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate
This initial step constructs the core naphthyridine ring system through a condensation and subsequent thermal cyclization, a variant of the Gould-Jacobs reaction.[2][3]
Mechanism Insight: The reaction commences with a nucleophilic attack of the amino group of 3-aminopyridine-4-carbaldehyde on the electron-deficient central carbon of diethyl ethoxymethylenemalonate, leading to the displacement of the ethoxy group and formation of an enamine intermediate. Subsequent thermal intramolecular cyclization results in the formation of the pyridone ring of the naphthyridine system.
Caption: Workflow for the synthesis of the hydroxy-naphthyridine intermediate.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine-4-carbaldehyde (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture with stirring at 120 °C for 2 hours. The mixture will become a thick oil.
-
Allow the mixture to cool slightly, then add Dowtherm A to the flask to facilitate stirring.
-
Heat the reaction mixture to 250 °C and maintain this temperature for 1 hour to effect cyclization.
-
Cool the reaction mixture to room temperature, at which point a solid may begin to precipitate.
-
Add hexanes to the cooled mixture to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.
-
Dry the solid under vacuum to yield Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate as a solid.
Part 2: Synthesis of this compound
The second step involves the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride.[6]
Mechanism Insight: The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of phosphorus oxychloride, leading to the formation of a chlorophosphate intermediate. A subsequent nucleophilic attack by the chloride ion on the carbon atom attached to the oxygen results in the displacement of the phosphate group and the formation of the chloro-substituted product.
Caption: Workflow for the chlorination of the hydroxy-naphthyridine intermediate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the reaction mixture to 110 °C and maintain this temperature for 3 hours. The reaction should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Safety and Handling
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dowtherm A is a high-boiling liquid and should be handled with care to avoid burns.
-
Standard laboratory safety practices should be followed throughout the synthesis.
References
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]
Sources
Purification of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate by recrystallization
Executive Summary
This application note details the purification protocol for Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate (CAS: 2410309-56-5), a critical scaffold in the synthesis of kinase inhibitors and antiviral agents.
The synthesis of this intermediate typically involves the chlorination of ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate using phosphorus oxychloride (
Pre-Purification Analysis & Impurity Profiling
Before initiating recrystallization, one must understand the "Enemy" (Impurities). The chlorination of the 1,7-naphthyridine core introduces specific contaminants that dictate the solvent choice.
Table 1: Physico-Chemical Properties & Impurity Profile[1]
| Component | Role | Polarity (LogP Est.) | Solubility Profile | Removal Strategy |
| This compound | Target | ~2.1 | Soluble in EtOAc, DCM; Insoluble in Heptane. | Crystallizes upon cooling/anti-solvent. |
| Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate | Starting Material | < 1.0 (Polar) | Poor in non-polar organics; High mp (>250°C). | Remains undissolved (hot filtration) or stays in mother liquor. |
| Phosphorus Oxychloride residues | Reagent Byproduct | Very Polar (Ionic) | Water soluble; reacts with alcohols. | Aqueous quench prior to crystallization. |
| 8-Alkoxy analogs | Side Product | Variable | Soluble in alcohols. | Avoid alcohol solvents to prevent SNAr displacement of Cl. |
| Oligomeric Tars | Decomposition | Mixed | Low solubility in Heptane. | Oils out upon anti-solvent addition. |
Mechanistic Insight: The Stability Risk
The chlorine atom at the C8 position of the 1,7-naphthyridine ring is highly activated toward Nucleophilic Aromatic Substitution (
-
Critical Warning: Avoid using alcohols (Methanol, Ethanol) as the primary recrystallization solvent if the solution is basic or heated for prolonged periods. The alkoxide (generated even in trace amounts) can displace the chloride, forming the 8-ethoxy impurity.
-
Selected System: Ethyl Acetate / n-Heptane is chemically inert toward the 8-chloro functionality and offers an excellent polarity gradient for purification.
Experimental Protocol
Phase A: Crude Workup (The Prerequisite)
Do not attempt to recrystallize the crude reaction mixture directly from the
-
Quench: Pour the crude reaction mixture onto crushed ice/water.
-
Neutralize: Carefully adjust pH to ~7-8 using saturated
. (The pyridine nitrogen requires the free base form for organic solubility). -
Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry & Concentrate: Dry over
, filter, and rotary evaporate to a solid/semi-solid.
Phase B: Recrystallization Procedure
Reagents:
-
Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade)
-
Solvent B (Anti-Solvent): n-Heptane (or Hexanes)
Step-by-Step Workflow:
-
Dissolution:
-
Transfer crude solid to a round-bottom flask.
-
Add Ethyl Acetate (approx. 5-7 mL per gram of crude).
-
Heat to reflux (approx. 77°C) with magnetic stirring.
-
Checkpoint: If solids remain after 10 minutes of reflux, these are likely inorganic salts or unreacted 8-hydroxy starting material.
-
-
Hot Filtration (Clarification):
-
While boiling, filter the solution through a pre-warmed glass frit or a celite pad to remove insoluble impurities.[1]
-
Note: This step is crucial to remove nucleation sites that cause premature precipitation of impurities.
-
-
The Cloud Point (Anti-Solvent Addition):
-
Return the filtrate to a boil.
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Stop addition immediately when a persistent turbidity (cloudiness) is observed.
-
Add a few drops of Ethyl Acetate to redissolve the cloudiness, ensuring a saturated clear solution.
-
-
Controlled Cooling:
-
Isolation:
-
Filter the crystals using vacuum filtration.
-
Wash: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Dry: Vacuum dry at 40°C for 4 hours.
-
Process Visualization
Diagram 1: Impurity Fate & Logic Flow
Caption: Logical flow of impurity removal. Polar contaminants are removed during workup/filtration; lipophilic tars remain in the mother liquor.
Diagram 2: Molecular Stability Warning
Caption: Stability pathway demonstrating the risk of using protic solvents (alcohols) versus the inert EtOAc/Heptane system.
Quality Control & Troubleshooting
Validation Metrics
-
Appearance: The pure product should appear as off-white to pale yellow needles. Dark yellow or orange indicates retained tars.
-
Melting Point: Expected range 125°C – 130°C (Note: Literature varies slightly based on crystal polymorph, but sharp range indicates purity).
-
1H NMR (CDCl3):
-
Check for the absence of the broad -OH peak (from starting material).
-
Verify the ethyl ester quartet (~4.5 ppm) and triplet (~1.4 ppm).
-
Aromatic protons: 1,7-naphthyridine core protons should be distinct singlets/doublets in the 8.0–9.5 ppm region.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Solution too concentrated or cooled too fast. | Re-heat to dissolve oil. Add slightly more EtOAc. Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by 50% and perform a second crop crystallization. |
| Precipitate is sticky | Residual | Redissolve in DCM, wash with 10% |
References
-
Mettler Toledo. (2024). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2-chloro-1,8-naphthyridine derivatives (Analogous Chemistry). Retrieved from [Link]
-
MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
Derivatization of the carboxylic acid group in 1,7-naphthyridines
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung der Carbonsäuregruppe in 1,7-Naphthyridinen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung und wissenschaftlicher Kontext
Der 1,7-Naphthyridin-Kern ist ein privilegiertes heterozyklisches Motiv in der medizinischen Chemie und den Materialwissenschaften.[1][2] Seine Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter als Kinase-Inhibitoren und Antikrebsmittel, und finden Anwendung in optoelektronischen Bauteilen.[1][2][3] Eine der häufigsten und wichtigsten Modifikationen an diesem Grundgerüst ist die Derivatisierung einer Carbonsäuregruppe. Diese Transformation ist entscheidend, da sie die Umwandlung in Amide, Ester und andere funktionelle Gruppen ermöglicht. Solche Modifikationen sind für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) unerlässlich, da sie die Modulation von pharmakokinetischen Eigenschaften wie Löslichkeit, Bioverfügbarkeit und Zielbindung ermöglichen.
Dieser Leitfaden bietet einen detaillierten Einblick in die strategischen Überlegungen und praktischen Protokolle zur Derivatisierung der Carbonsäuregruppe von 1,7-Naphthyridin-Vorläufern, mit einem Schwerpunkt auf Amidierung und Veresterung.
Grundprinzip: Die Notwendigkeit der Carbonsäureaktivierung
Eine Carbonsäure ist von Natur aus nicht reaktiv genug, um unter milden Bedingungen direkt mit einem Amin oder Alkohol zu einem Amid oder Ester zu reagieren. Der Grund dafür ist, dass das Amin, eine Base, die saure Carbonsäure deprotoniert und ein unreaktives Ammoniumcarboxylat-Salz bildet.[4] Um die Reaktion zu ermöglichen, muss die Carboxylgruppe zunächst in ein reaktiveres Intermediat umgewandelt werden. Dieser Prozess wird als "Aktivierung" bezeichnet.[5]
Die allgemeine Strategie besteht darin, die Hydroxylgruppe der Carbonsäure in eine gute Abgangsgruppe umzuwandeln. Nach der Aktivierung kann das nukleophile Amin oder der Alkohol das elektrophile Carbonyl-Kohlenstoffatom angreifen und das gewünschte Derivat unter Abspaltung der Abgangsgruppe bilden.
Abbildung 1: Allgemeiner Arbeitsablauf zur Aktivierung und Derivatisierung einer Carbonsäure.
Strategie 1: Amidierung von 1,7-Naphthyridin-Carbonsäuren
Die Amidbindung ist eine der fundamentalsten funktionellen Gruppen in der medizinischen Chemie.[6] Die Bildung von Amiden aus 1,7-Naphthyridin-Carbonsäuren wird typischerweise durch den Einsatz von Kupplungsreagenzien erreicht, die in der Peptidsynthese weit verbreitet sind.[5]
Kausale Überlegungen: Auswahl des Kupplungsreagenzes
Die Wahl des Kupplungsreagenzes ist entscheidend und hängt von mehreren Faktoren ab, darunter die sterische Hinderung der Reaktionspartner, das Risiko der Racemisierung (falls chirale Zentren vorhanden sind) und die Löslichkeit der Reagenzien und Nebenprodukte.
| Reagenz (Akronym) | Vollständiger Name | Vorteile | Nachteile |
| HATU | 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat | Sehr reaktiv, schnelle Kupplungszeiten, geringe Racemisierung.[5][7] | Hohe Kosten, Nebenprodukte können manchmal schwer zu entfernen sein. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uroniumhexafluorophosphat | Effizient und weit verbreitet, gute Löslichkeit der Nebenprodukte.[5] | Kann zur Guanidinylierung der N-terminalen Aminogruppe führen, wenn im Überschuss verwendet.[7] |
| EDC / EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid | Wasserlösliche Nebenprodukte, die durch wässrige Aufarbeitung leicht entfernt werden können, ideal für die Festphasen- und Lösungsphasensynthese.[8] | Weniger reaktiv als Phosphonium/Aminium-Reagenzien; oft wird ein Additiv wie HOBt benötigt. |
| DCC | N,N'-Dicyclohexylcarbodiimid | Kostengünstig und effektiv.[9] | Das Nebenprodukt, Dicyclohexylharnstoff (DCU), ist in vielen organischen Lösungsmitteln unlöslich und kann die Reinigung erschweren.[9] |
Rationale für Additive: Additive wie 1-Hydroxybenzotriazol (HOBt) oder 1-Hydroxy-7-azabenzotriazol (HOAt) werden häufig in Verbindung mit Carbodiimiden verwendet. Sie fungieren als "Aktivierungs-Shuttles", indem sie ein hochreaktives, aber stabileres Aktivester-Intermediat bilden. Dies unterdrückt Nebenreaktionen und minimiert das Risiko der Racemisierung bei chiralen Substraten.[6]
Protokoll 1: Allgemeine Amidkupplung mit HATU
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Kupplung einer 1,7-Naphthyridin-Carbonsäure mit einem primären oder sekundären Amin.
Materialien:
-
1,7-Naphthyridin-Carbonsäure (1,0 Äq.)
-
Amin (primär oder sekundär, 1,1 Äq.)
-
HATU (1,2 Äq.)
-
N,N-Diisopropylethylamin (DIPEA) (3,0 Äq.)
-
Wasserfreies Dimethylformamid (DMF)
-
Inertgas (Stickstoff oder Argon)
-
Standard-Glasgeräte, Magnetrührer
Schritt-für-Schritt-Methodik:
-
Vorbereitung: In einem trockenen, mit Inertgas gespülten Rundkolben die 1,7-Naphthyridin-Carbonsäure (1,0 Äq.) und HATU (1,2 Äq.) in wasserfreiem DMF lösen.
-
Aktivierung: Die Lösung bei Raumtemperatur 5-10 Minuten rühren. Während dieser Zeit bildet sich der aktive Ester.
-
Basenzugabe: DIPEA (3,0 Äq.) zu der Mischung geben. Die Base ist notwendig, um das bei der Reaktion freigesetzte Proton zu neutralisieren und das Amin in seiner nukleophilen Form zu halten.
-
Nukleophile Addition: Das Amin (1,1 Äq.), gelöst in einer minimalen Menge wasserfreiem DMF, langsam zur Reaktionsmischung zugeben.
-
Reaktion: Die Reaktion bei Raumtemperatur für 2-12 Stunden rühren. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion die Mischung mit Wasser verdünnen und das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) extrahieren. Die organische Phase mit gesättigter NaCl-Lösung waschen, über wasserfreiem Natriumsulfat trocknen und im Vakuum konzentrieren.
-
Reinigung: Das Rohprodukt durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation reinigen, um das gewünschte Amid zu erhalten.
Abbildung 2: Schematischer Arbeitsablauf für die HATU-vermittelte Amidkupplung.
Strategie 2: Veresterung von 1,7-Naphthyridin-Carbonsäuren
Ester werden oft als Prodrugs oder zur Feinabstimmung der physikochemischen Eigenschaften eines Moleküls synthetisiert. Die Veresterung kann auf verschiedene Weisen erreicht werden, wobei die Carbodiimid-vermittelte Methode aufgrund ihrer milden Bedingungen und breiten Anwendbarkeit besonders nützlich ist.
Kausale Überlegungen: Die Steglich-Veresterung
Die Steglich-Veresterung verwendet ein Carbodiimid (typischerweise DCC oder EDC) in Kombination mit einem nukleophilen Katalysator, 4-Dimethylaminopyridin (DMAP).[9]
Mechanismus:
-
Die Carbonsäure reagiert mit dem Carbodiimid zu einem hochreaktiven O-Acylisoharnstoff-Intermediat.
-
DMAP greift dieses Intermediat an und bildet einen noch reaktiveren N-Acylpyridinium-Salz-Komplex. DMAP ist hier ein weitaus effizienterer Acyl-Transfer-Katalysator als der Alkohol selbst.
-
Der Alkohol greift schließlich den N-Acylpyridinium-Komplex an, um den Ester zu bilden und den DMAP-Katalysator zu regenerieren.
Diese Methode ist besonders wirksam für die Veresterung von sterisch gehinderten Alkoholen und Carbonsäuren bei Raumtemperatur.[9]
Protokoll 2: DCC/DMAP-vermittelte Veresterung
Dieses Protokoll beschreibt die Umwandlung einer 1,7-Naphthyridin-Carbonsäure in ihren entsprechenden Ester.
Materialien:
-
1,7-Naphthyridin-Carbonsäure (1,0 Äq.)
-
Alkohol (1,5-3,0 Äq.)
-
DCC (1,1 Äq.)
-
DMAP (0,1 Äq., katalytisch)
-
Wasserfreies Dichlormethan (DCM)
-
Inertgas (Stickstoff oder Argon)
-
Standard-Glasgeräte, Magnetrührer, Eisbad
Schritt-für-Schritt-Methodik:
-
Vorbereitung: In einem trockenen, mit Inertgas gespülten Rundkolben die 1,7-Naphthyridin-Carbonsäure (1,0 Äq.), den Alkohol (1,5-3,0 Äq.) und DMAP (0,1 Äq.) in wasserfreiem DCM lösen.
-
Kühlung: Die Lösung in einem Eisbad auf 0 °C abkühlen. Dies ist wichtig, um Nebenreaktionen während der Zugabe des reaktiven Carbodiimids zu minimieren.
-
DCC-Zugabe: DCC (1,1 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, langsam über 5-10 Minuten zur gekühlten Reaktionsmischung zugeben.
-
Reaktion: Die Reaktion 30 Minuten bei 0 °C und anschließend bei Raumtemperatur für 3-6 Stunden rühren. Während der Reaktion fällt das Nebenprodukt Dicyclohexylharnstoff (DCU) als weißer Feststoff aus.
-
Filtration: Nach Abschluss der Reaktion (überwacht durch DC oder LC-MS) den DCU-Niederschlag durch Filtration über Celite oder einen gesinterten Glastrichter abfiltrieren.
-
Aufarbeitung: Das Filtrat mit verdünnter HCl (z.B. 0,5 N), gesättigter Natriumbicarbonatlösung und schließlich mit gesättigter NaCl-Lösung waschen.[9] Dies entfernt überschüssiges DMAP, nicht umgesetzte Säure und andere wasserlösliche Verunreinigungen.
-
Trocknung und Konzentration: Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und im Vakuum konzentrieren.
-
Reinigung: Das Rohprodukt durch Säulenchromatographie auf Kieselgel reinigen, um den reinen Ester zu erhalten.
Fehlerbehebung und Optimierung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Niedrige oder keine Ausbeute | Unzureichende Aktivierung der Carbonsäure; Feuchtigkeit in den Reagenzien/Lösungsmitteln; sterische Hinderung. | Trocknen Sie alle Reagenzien und Lösungsmittel sorgfältig. Wechseln Sie zu einem reaktiveren Kupplungsreagenz (z.B. von EDC zu HATU). Erhöhen Sie die Reaktionstemperatur oder -zeit. |
| Bildung von Nebenprodukten | Racemisierung (bei chiralen Substanzen); Nebenreaktionen des Kupplungsreagenzes. | Fügen Sie ein Additiv wie HOBt oder HOAt hinzu. Führen Sie die Reaktion bei niedrigerer Temperatur durch. Stellen Sie sicher, dass die Stöchiometrie korrekt ist. |
| Schwierigkeiten bei der Reinigung | Schwerlösliches Nebenprodukt (z.B. DCU); schwer trennbare Verunreinigungen. | Für DCC-Reaktionen: Filtrieren Sie sorgfältig, um den gesamten DCU zu entfernen. Optimieren Sie das Laufmittelsystem für die Säulenchromatographie. Erwägen Sie alternative Reinigungsmethoden wie Umkristallisation. |
Referenzen
Klicken Sie hier, um die vollständige Referenzliste anzuzeigen
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved February 18, 2026, from [Link]
-
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI. (2025, November 12). Retrieved February 18, 2026, from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024, July 18). Retrieved February 18, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved February 18, 2026, from [Link]
-
1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003, July 21). Retrieved February 18, 2026, from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023, February 7). Retrieved February 18, 2026, from [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved February 18, 2026, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 18, 2026, from [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate. (2025, September 24). Retrieved February 18, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.). Retrieved February 18, 2026, from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved February 18, 2026, from [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023, February 22). Retrieved February 18, 2026, from [Link]
-
A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene - PubMed. (2004, October 6). Retrieved February 18, 2026, from [Link]
-
Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. (2022, June 16). Retrieved February 18, 2026, from [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024, December 17). Retrieved February 18, 2026, from [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate: A Versatile Intermediate in Drug Discovery
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate. The 1,7-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from kinase inhibition to anti-inflammatory and antimicrobial agents.[1][2][3] This guide focuses on the unique utility of this compound as a strategic intermediate, leveraging its two primary functional handles: the C8-chloro group, primed for substitution and cross-coupling reactions, and the C3-ethyl ester, ideal for amide library synthesis. We present its physicochemical properties, a representative synthesis protocol, and detailed, field-proven methodologies for its derivatization via Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The naphthyridine framework, a family of diazanaphthalenes, represents a cornerstone in medicinal chemistry.[4] The specific arrangement of nitrogen atoms within the fused ring system imparts unique electronic properties and hydrogen bonding capabilities, making it a highly effective scaffold for engaging with biological targets.[2] The 1,7-naphthyridine isomer, in particular, has been successfully incorporated into potent inhibitors of various enzymes, including PDE5 and protein kinases, highlighting its therapeutic potential.[3][5]
This compound emerges as a particularly valuable building block for two primary reasons:
-
The C8-Chloro Group: This halogen serves as an excellent leaving group. The electron-withdrawing character of the naphthyridine ring system activates the C8 position, making it highly susceptible to nucleophilic attack (SNAr).[6][7] Furthermore, it is a classic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control.[8]
-
The C3-Ethyl Carboxylate: This ester group is a stable, yet readily transformable, functional group. It provides a convenient precursor for the synthesis of amides, hydrazides, and other carboxylic acid derivatives, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[9][10]
This combination of reactive sites allows for a divergent synthetic approach, where a common core can be elaborated into a diverse library of analogues for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
Accurate characterization of the starting intermediate is critical for reproducible downstream chemistry. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2410309-56-5 | [11] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [11] |
| Molecular Weight | 236.66 g/mol | [12] |
| Appearance | Off-white to yellow solid | Vendor Data |
| Purity | Typically ≥95% | [12] |
| Storage | 2-8°C, under inert atmosphere | [11] |
| InChI Key | ZKWJBDDZRDXUBQ-UHFFFAOYSA-N | [11] |
| SMILES | CCOC(=O)c1cncc2c1c(nccc2)Cl | [12] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and verified by the end-user to confirm identity and purity prior to use.
Synthesis of the Intermediate
While commercially available, understanding the synthesis of the title compound provides insight into potential impurities and alternative synthetic strategies. A common approach involves the cyclization and subsequent chlorination of a pyridine precursor. The following protocol is a representative example based on established heterocyclic chemistry principles.
Protocol 3.1: Synthesis via Gould-Jacobs Reaction & Chlorination
This two-step process begins with the condensation of 3-amino-2-chloropyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the hydroxy-naphthyridine core. Subsequent chlorination yields the desired product.
Workflow Diagram:
Caption: Synthetic workflow for the target intermediate.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-chloropyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.) in absolute ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude residue, add Dowtherm A (or diphenyl ether) as a high-boiling solvent. Heat the mixture to 250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol. Monitor by TLC for the formation of the cyclized product.
-
Work-up 1: Cool the mixture to approximately 100 °C and carefully pour it into a beaker of hexane with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. This yields Ethyl 4-hydroxy-8-chloro-1,7-naphthyridine-3-carboxylate.
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the product from Step 4 (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 vol.). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should become a clear solution.[13]
-
Work-up 2: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will hydrolyze the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8. The product will precipitate as a solid. Filter the solid, wash with water, and dry. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.
Application in Synthesis: Key Protocols
The true value of this intermediate lies in its capacity for diversification. Below are two fundamental protocols for its derivatization.
Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)
The C8-chloro group is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the fused aromatic ring system.[6][14] This reaction is a powerful method for installing amines, ethers, and thioethers at the C8 position.
Reaction Principle:
Caption: General scheme for an SNAr reaction.
Step-by-Step Methodology (Amine Nucleophile):
-
Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[7]
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. The volume should be sufficient to ensure effective stirring.
-
Degassing (Optional but Recommended): To prevent oxidative side reactions, degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base like Cs₂CO₃ may be required.
-
Solvent: Polar aprotic solvents are ideal as they solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[14][15] The electron-withdrawing naphthyridine core is essential for stabilizing this negatively charged intermediate.[6]
Protocol 4.2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is one of the most robust methods for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C8 position.[16][17]
Catalytic Cycle Diagram:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Setup: In a Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the aryl- or heteroarylboronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos). The choice of catalyst and ligand is critical and may require screening for optimal results.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product often contains residual catalyst and boronic acid homocoupling byproducts. Purify by column chromatography on silica gel.[18]
Causality and Insights:
-
Catalyst System: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states.[16] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling with chloro-heterocycles.
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate species ("-ate complex"), which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[16]
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex molecules in drug discovery. Its dual reactive sites allow for systematic and divergent exploration of chemical space around the privileged 1,7-naphthyridine core. The protocols detailed herein for SNAr and Suzuki-Miyaura coupling provide robust and reproducible methods for researchers to leverage this building block in the development of novel therapeutic agents. As with all chemical protocols, appropriate safety precautions must be taken, and optimization may be required for specific substrates.
References
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Saleh, M. Y.; Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Available at: [Link]
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Gulea, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
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Rao, J. S., et al. (2007). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]
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Reyes-González, M. A., et al. (2013). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Arkivoc. Available at: [Link]
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Gurjar, V., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. CompTox Chemicals Dashboard. Retrieved February 18, 2026, from [Link]
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LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Sako, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-dujaili, L. H., et al. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. Available at: [Link]
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Cholewińska, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
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PrepChem. (n.d.). Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com. Retrieved February 18, 2026, from [Link]
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Cholewińska, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available at: [Link]
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Chen, Y.-L., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at: [Link]
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Singh, R., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]
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Singh, R., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at: [Link]
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de Oliveira, A. M. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. Available at: [Link]
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Suryawanshi, M. R., & Dupade, D. D. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Gucký, T., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
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Application in the Synthesis of Antimicrobial Agents: A Technical Guide for Researchers
Introduction: The Imperative for Novel Antimicrobial Synthesis
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The relentless evolution of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents with novel mechanisms of action.[1] Synthetic chemistry lies at the heart of this endeavor, providing the tools to design and construct molecules capable of combating resistant microbes. This guide offers researchers, scientists, and drug development professionals a detailed overview of contemporary synthetic strategies, complete with application notes and detailed protocols for the synthesis and evaluation of promising antimicrobial compounds. We will delve into the rationale behind various synthetic approaches, providing a framework for the logical design and execution of experiments aimed at discovering the next generation of antimicrobial therapies.
Key Synthetic Strategies in Antimicrobial Drug Discovery
The modern antimicrobial drug discovery landscape leverages a diverse array of synthetic strategies to generate novel molecular entities. These approaches are designed to explore vast chemical space efficiently and to rationally design molecules that can overcome existing resistance mechanisms.
Structure-Based Drug Design (SBDD)
SBDD is a powerful strategy that relies on the three-dimensional structural information of a biological target, such as a bacterial enzyme, to design and synthesize inhibitors. By understanding the molecular interactions between a known ligand and its target, chemists can design new molecules with improved binding affinity and specificity. This approach has been instrumental in the development of numerous clinically successful drugs.
"Click Chemistry" in Antimicrobial Synthesis
"Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[2][3][4] This reaction's reliability and biocompatibility have made it a valuable tool for synthesizing libraries of diverse compounds for antimicrobial screening and for creating molecular hybrids that combine different pharmacophores.[2][3][5] The 1,2,3-triazole core itself has been shown to possess a range of biological activities, including antibacterial properties.[3][6]
Classes of Antimicrobial Agents and Their Synthesis
This section provides detailed synthetic protocols for several key classes of antimicrobial agents. These protocols are intended as a starting point for researchers and may require optimization based on specific target molecules and available laboratory resources.
Synthesis of Novel β-Lactam Antibiotics
β-lactam antibiotics, such as penicillins and cephalosporins, remain a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] The synthesis of novel β-lactam derivatives is a continuous effort to combat β-lactamase-mediated resistance.
The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and versatile method for constructing the β-lactam ring.[7]
Step 1: Imine Formation
-
Dissolve the desired aromatic aldehyde (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
Dissolve the imine (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of an acid chloride (e.g., chloroacetyl chloride, 1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[7][8]
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired β-lactam.[8]
Diagram: General Workflow for β-Lactam Synthesis
Caption: Workflow for β-Lactam Synthesis.
Synthesis of Quinolone Derivatives
Quinolones are a class of synthetic broad-spectrum antimicrobial agents that target bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom at the C-6 position led to the development of the highly effective fluoroquinolones.
The Gould-Jacobs reaction is a widely used method for constructing the quinolone core.[5]
Step 1: Condensation
-
Mix a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the crude product can often be used directly in the next step.
Step 2: Cyclization
-
Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260 °C for 30-60 minutes.[3]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the cyclized product.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid by filtration, wash with hexane, and dry to obtain the ethyl 4-hydroxyquinolone-3-carboxylate derivative.
Step 3: N-Alkylation
-
Suspend the product from Step 2 (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Add an alkylating agent (e.g., ethyl iodide, 1.2 equivalents).
-
Heat the mixture to 60-80 °C and stir for 2-4 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the N-alkylated product.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Nucleophilic Aromatic Substitution
-
This step is for introducing a substituent at the C-7 position, which is common for fluoroquinolones. First, the 7-hydroxy group needs to be converted to a better leaving group, often a chloro group, using a chlorinating agent like phosphorus oxychloride.
-
Dissolve the N-alkylated quinolone (1 equivalent) in a suitable solvent like pyridine.
-
Add the desired nucleophile (e.g., piperazine, 2 equivalents).
-
Reflux the reaction mixture for 4-8 hours.
-
Remove the solvent under reduced pressure and work up the residue to isolate the crude product.
Step 5: Hydrolysis
-
Suspend the product from Step 4 in a mixture of acetic acid and water.
-
Add a strong acid, such as concentrated sulfuric acid, and reflux for 6-12 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final fluoroquinolone product.
-
Collect the solid by filtration, wash with water and ethanol, and dry.[9]
Table 1: Representative Fluoroquinolone Synthesis Steps
| Step | Reaction | Reagents and Conditions |
| 1 | Condensation | Substituted aniline, diethyl ethoxymethylenemalonate, 100-120 °C |
| 2 | Cyclization | Diphenyl ether, 240-260 °C |
| 3 | N-Alkylation | Alkylating agent, K₂CO₃, DMF, 60-80 °C |
| 4 | Nucleophilic Substitution | Nucleophile (e.g., piperazine), pyridine, reflux |
| 5 | Hydrolysis | H₂SO₄, acetic acid, water, reflux |
Solid-Phase Synthesis of Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring or synthetic peptides that exhibit broad-spectrum antimicrobial activity.[10][11][12] Solid-phase peptide synthesis (SPPS) is the most common and efficient method for their preparation.[11][13]
This protocol outlines the general steps for Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
A suitable solid support (resin), e.g., Rink amide resin for C-terminal amides
-
Coupling reagents, e.g., HBTU/HOBt or HATU
-
Base, e.g., diisopropylethylamine (DIEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail, e.g., TFA/TIS/water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[14]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue color), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test, yellow color), wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.[1]
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
-
Purification and Characterization:
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
-
Diagram: Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Fmoc-based SPPS.
Characterization and Evaluation of Synthetic Antimicrobial Agents
Once a novel compound has been synthesized and purified, it is crucial to thoroughly characterize its structure and evaluate its antimicrobial activity.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compound and confirming its identity.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which helps to confirm the elemental composition of the molecule.[13][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.[10][13]
In Vitro Antimicrobial Susceptibility Testing
The primary method for evaluating the antimicrobial activity of a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized antimicrobial compound
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[18]
-
-
Prepare Antimicrobial Dilutions:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37 °C for 16-20 hours.[18]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Alternatively, the optical density (OD) of the wells can be measured using a plate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.
-
Table 2: Example of a 96-Well Plate Layout for MIC Determination
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Row A | 256 µg/mL | 128 µg/mL | 64 µg/mL | 32 µg/mL | 16 µg/mL | 8 µg/mL | 4 µg/mL | 2 µg/mL | 1 µg/mL | 0.5 µg/mL | Growth Ctrl | Sterility Ctrl |
| Each well in Row A would contain the specified concentration of the test compound and the bacterial inoculum. |
Conclusion
The synthesis of novel antimicrobial agents is a complex but critical area of research. By leveraging modern synthetic strategies and robust characterization and evaluation protocols, scientists can significantly contribute to the fight against antimicrobial resistance. This guide provides a foundational framework for researchers entering this field, with the understanding that innovation and creativity in synthetic chemistry will be paramount in developing the life-saving medicines of the future.
References
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Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
- Thermo Scientific. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
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- MDPI. (2023, July 24). Recent Progress in the Characterization, Synthesis, Delivery Procedures, Treatment Strategies, and Precision of Antimicrobial Peptides.
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- Hilaris Publisher. (2023, July 6). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance.
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- Encyclopedia.pub. (2020, June 7). Synthesis of β-Lactams.
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- Journal of Visualized Experiments. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
- Elsevier. (2020, February 21). HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents.
- Henrik's Lab. (2021, September 27).
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- Oxford Academic. (2025, January 24).
- PMC. (n.d.).
- PMC. (2020, August 24). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields.
- Scientific Research Publishing. (n.d.).
- Royal Society of Chemistry. (2024, June 21). Synthesis and characterisation of antimicrobial metal–organic frameworks as multi-drug carriers. Dalton Transactions.
- Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research.
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Strategic Synthesis of Novel Kinase Inhibitors from Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
An Application Note and Protocol Guide for Medicinal Chemists
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1] This document provides a comprehensive guide for the rational design and synthesis of novel kinase inhibitors, utilizing the versatile starting material, Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate. We present a strategic, multi-step synthetic pathway focused on introducing key pharmacophoric elements necessary for potent kinase binding. The protocols herein detail a robust nucleophilic aromatic substitution at the C8 position, followed by functionalization of the C3 ester via amide coupling. This approach allows for the generation of diverse chemical libraries for screening against various kinase targets. The causality behind experimental choices, detailed step-by-step protocols, and methods for biological evaluation are discussed to provide researchers with a self-validating framework for inhibitor development.
Introduction: The 1,7-Naphthyridine Scaffold in Kinase Inhibition
Protein kinases are a major class of drug targets, and small molecule inhibitors have revolutionized the treatment of diseases like cancer.[2][3] Kinase inhibitors typically bind in the ATP-binding pocket, making key interactions with specific regions, most notably the "hinge" region.[3][4] The 1,7-naphthyridine core is an excellent scaffold for kinase inhibitor design because its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[4] This interaction serves as a strong anchor, and modifications at other positions on the scaffold can be used to achieve potency and selectivity.
Our starting material, this compound, is an ideal precursor for two primary reasons:
-
The C8-Chloro Group: The chlorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing character of the naphthyridine ring system activates this position for nucleophilic attack.[5][6][7] This allows for the introduction of a variety of substituents that can interact with the solvent-exposed region or deep hydrophobic pockets of the kinase active site.
-
The C3-Ethyl Ester: This group can be readily hydrolyzed to a carboxylic acid, which then serves as a handle for amide coupling. This allows for the introduction of a second vector of diversity, often targeting the ribose-phosphate binding region.
This guide outlines a synthetic strategy to leverage these two reactive sites to build a library of novel kinase inhibitors.
Design Rationale and Pharmacophore-Guided Synthesis
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target.[8][9] For typical Type I ATP-competitive kinase inhibitors, a common pharmacophore includes:
-
Hinge-Binding Motif: One or more hydrogen bond acceptors/donors to interact with the kinase hinge.[9] The N1 nitrogen of the 1,7-naphthyridine core serves this purpose.
-
Hydrophobic Pockets: Aromatic or aliphatic groups that occupy hydrophobic regions of the ATP-binding site.
-
Solvent-Front Moiety: A polar group that extends towards the solvent-exposed region of the active site, often forming additional hydrogen bonds.
Our synthetic strategy is designed to systematically install these features.
Caption: Logical workflow from pharmacophore design to synthetic execution.
Detailed Experimental Protocols
General Materials and Methods: All reagents and solvents should be of commercial quality and used without further purification unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS). Purification should be performed using column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and purity of all intermediates and final products.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C8 Position
Rationale: The C8 position of the 1,7-naphthyridine ring is rendered electrophilic by the electron-withdrawing effects of the ring nitrogens and the C3-ester group.[7] This facilitates an SNAr reaction, where the chloride is displaced by a nucleophile, typically an amine.[6][10] This reaction proceeds via a stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][10] The choice of amine (R¹-NH₂) is critical as this moiety will occupy a key region of the kinase ATP pocket. Substituted anilines are a common choice.
Step-by-Step Methodology:
-
To a sealable reaction vessel, add this compound (1.0 eq.), the desired amine (e.g., 3-chloroaniline, 1.2 eq.), and a suitable base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C. The use of microwave irradiation can significantly reduce reaction times.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C8-substituted naphthyridine intermediate.
Protocol 2: Saponification of the C3-Ethyl Ester
Rationale: The ethyl ester at the C3 position is a stable group but can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This carboxylic acid is a key functional handle for the subsequent amide coupling step.
Step-by-Step Methodology:
-
Dissolve the C8-substituted naphthyridine intermediate from Protocol 1 (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).
-
Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).
-
Once complete, carefully acidify the reaction mixture to a pH of ~4-5 using 1N hydrochloric acid (HCl). This will protonate the carboxylate, causing the product to precipitate.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate. If a precipitate does not form, extract the product into an organic solvent like ethyl acetate.
Protocol 3: Amide Coupling to Install the C3-Side Chain
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. We will use a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid from Protocol 2. This activated intermediate then readily reacts with a primary or secondary amine (R²-NH₂) to form the final amide product. This R² group is crucial for targeting the solvent-exposed region of the kinase.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid intermediate from Protocol 2 (1.0 eq.) in a suitable aprotic solvent like DMF.
-
Add the desired amine (R²-NH₂, 1.1 eq.), the coupling reagent HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by silica gel column chromatography or preparative HPLC to yield the novel kinase inhibitor.
Overall Synthetic Workflow
The three-step process provides a reliable and modular route to a diverse set of potential kinase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. mdpi.com [mdpi.com]
- 9. wjgnet.com [wjgnet.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction | Journal of the Mexican Chemical Society [jmcs.org.mx]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Ticket ID: #NAPH-CL-008 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]
Executive Summary
You are encountering difficulties purifying crude Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate . Based on the chemistry of chloronaphthyridines, your crude material likely contains phosphorous residues (from
This guide treats your purification process as a logic-gated workflow. We do not guess; we isolate variables based on the physicochemical properties of the 1,7-naphthyridine core.
Part 1: The Triage (Initial Assessment)[1][3][5]
Q: My crude product is a dark, viscous oil that won't solidify. Is the reaction failed?
A: Not necessarily. 1,7-naphthyridines often trap solvent and impurities (specifically phosphorous species) that prevent crystal lattice formation.[3][4][5][6]
Immediate Action:
-
The "Scratch" Test: Dissolve a small aliquot in minimal diethyl ether. Cool to 0°C and scratch the glass side.[4][5][6] If solids form, your product is likely pure enough for crystallization but "oiled out."[4][5][6]
-
The pH Check: Dissolve a sample in wet MeOH and check pH. If acidic (pH < 4), you have residual phosphoric acids or HCl salts.[3][4][5][6] The free base is required for crystallization.[4][5][6]
Decision Matrix:
-
If Acidic: Proceed to Protocol A (Acid Scavenging) .[1][3][4][5][6]
-
If Neutral but Oily: Proceed to Protocol C (Silica Filtration) .[1][3][4][5][6]
-
If Solid but Impure: Proceed to Protocol D (Recrystallization) .[1][3][4][5][6]
Part 2: Troubleshooting Protocols
Protocol A: Removal of Phosphorous Impurities (The
Aftermath)
Context: The synthesis of 8-chloro-1,7-naphthyridines typically involves treating the N-oxide or 8-hydroxy precursor with
The Fix: Lewis Acid De-complexation Standard bicarbonate washes are often insufficient.[3][4][5][6] You must break the N-P complexes.[4][5][6]
-
Dissolution: Dissolve crude oil in DCM (
). -
The Ammonia Wash: Wash vigorously with
(aq) at .[3][4][5][6] -
The Brine Polish: Wash organic layer with brine, dry over
, and concentrate.[4][5][6][7]
Critical Warning: Do not use strong hydroxide (NaOH/KOH).[1][3][4][5][6] The 8-chloro position is activated toward nucleophilic aromatic substitution (
).[1][3][5][6] Hydroxide will displace the chloride, reverting your product to the 8-hydroxy starting material [1].[3][4][5][6]
Protocol B: The "Black Tar" Removal
Context: Electron-deficient nitrogen heterocycles are prone to polymerization during high-heat chlorination.[1][2][3][6]
The Fix: The Celite/Charcoal Plug
-
Dissolve crude in warm Toluene (or Benzene substitute). Toluene is excellent because the polymeric tars are generally insoluble in it, while the naphthyridine ester is soluble.[4][5][6]
-
Add Activated Charcoal (
) and stir for 30 mins. -
Evaporate toluene.[3][4][5][6] This often yields a yellow/orange solid instantly.[3][4][5][6]
Part 3: Chromatographic Resolution
Q: My TLC shows a streak or the Rf is too close to the starting material.
A: The 1,7-naphthyridine nitrogens interact with the acidic silanols on silica gel, causing tailing.[3][4][5]
Optimized Mobile Phases:
| Solvent System | Additive | Application |
| DCM / MeOH (98:2) | General Purification. Triethylamine blocks silanol sites, sharpening peaks.[1][2][3][5] | |
| EtOAc / Hexane (40:60) | None | Non-Polar Impurities. Best for removing non-polar tars.[1][3][4][5][6] |
| Toluene / Acetone (90:10) | None | Difficult Separations. Orthogonal selectivity to DCM/MeOH systems.[1][3][4][5][6] |
Visualization: Use Dragendorff’s Reagent (stains alkaloids/basic nitrogens orange) rather than just UV.[1][3][4][5][6] This confirms which spot is your nitrogen-containing product versus non-nitrogenous byproducts.[1][2][3][6]
Part 4: Recrystallization (The Final Polish)
Q: How do I get analytical grade solid?
A: Avoid alcohols if possible to prevent transesterification or displacement of the 8-chloro group over long heating periods.[1][2][3][6]
Recommended Solvent Pairs:
-
Ethyl Acetate / Heptane:
-
Dissolve in minimum hot EtOAc.
-
Add hot Heptane until cloudy.
-
Cool slowly to RT, then
.
-
-
Acetonitrile (ACN):
Visualizing the Workflow
The following diagram outlines the logical decision path for purifying your crude mixture.
Caption: Logical workflow for isolating this compound, prioritizing phosphorous removal and polymer filtration before chromatography.
Part 5: Stability & Storage FAQ
Q: Can I store the purified compound in solution?
A: Avoid storing in protic solvents (MeOH, EtOH) for extended periods. The 8-chloro group is susceptible to slow solvolysis.[1][3][6] Store as a dry solid at
Q: The color changed from yellow to pink/red on the shelf. A: This indicates oxidation or formation of N-oxide impurities.[1][2][3][6] Re-purify via a short silica plug using the Toluene/Acetone system described above.[4][5][6]
References
-
Joule, J. A., & Mills, K. (2010).[3][4][5][6] Heterocyclic Chemistry (5th ed.). Wiley.[3][4][5][6] (Refer to Chapter 5 on Pyridines and Chapter 11 on Naphthyridines for reactivity of
-halogens). [3][4][5] -
Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4][5][6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][6] (General protocols for purification of basic nitrogen heterocycles).
-
Lowe, P. R., et al. (2010).[3][4][5][6] "Safe Quenching of POCl3 Reactions." Organic Process Research & Development, 14(6). (Protocols for phosphorous removal). [1][3][4][5]
-
Ferrarini, P. L., et al. (2000).[3][4][5][6] "Synthesis and biological evaluation of 1,8-naphthyridine derivatives." European Journal of Medicinal Chemistry, 35(9), 815-826.[3][4][5][6] (Analogous synthesis and purification of chloro-naphthyridine esters).
Sources
- 1. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C11H9ClN2O3 | CID 4065203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - Ethyl 8-chloro-7-oxooctanoate (C10H17ClO3) [pubchemlite.lcsb.uni.lu]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
Troubleshooting low yield in Gould-Jacobs naphthyridine synthesis
Technical Support Center: Optimization of Gould-Jacobs Naphthyridine Synthesis
Topic: Troubleshooting Low Yield in 1,8-Naphthyridine Synthesis via Gould-Jacobs Reaction Ticket ID: GJ-NAPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The Gould-Jacobs reaction is the industry-standard sequence for synthesizing quinoline and naphthyridine scaffolds, particularly for nalidixic acid analogs. However, when applied to 2-aminopyridines to generate 1,8-naphthyridines , the reaction suffers from two critical failure modes:
-
Thermodynamic reversibility during the condensation step (enamine formation).
-
Intractable tar formation during the thermal cyclization step (the "thermal wall").
This guide moves beyond textbook protocols, addressing the specific physicochemical bottlenecks that ruin yields in the lab.
Phase 1: The Condensation Step (Enamine Formation)
Context: The reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) is an addition-elimination reaction. Target Intermediate: Diethyl N-(2-pyridyl)aminomethylenemalonate.
Diagnostic Q&A
Q: Why is my starting material (2-aminopyridine) persisting even after refluxing overnight? A: You are fighting Le Chatelier’s principle. The reaction releases ethanol as a byproduct. If you reflux in ethanol (a common textbook error for this specific substrate), the equilibrium prevents full conversion.
-
The Fix: Switch to a solvent-free (neat) melt at 110–120°C. Use a Dean-Stark trap or an open vessel with a stream of nitrogen to actively sweep away the ethanol generated. This drives the equilibrium to the right.
Q: The intermediate is an oil that refuses to crystallize. Can I carry it forward crude? A: Absolutely not. This is the #1 cause of failure in the subsequent cyclization step. Impurities (unreacted amine or EMME) act as polymerization initiators at 250°C.
-
The Fix: If it oils out, triturate with cold hexanes or diethyl ether/petroleum ether (1:1). Scratch the flask walls to induce nucleation. You must isolate a solid and verify purity via 1H NMR before proceeding.
Phase 2: The Cyclization Step (The Bottleneck)
Context: This step requires the formation of a C-C bond between the pyridine C3 position and the ester carbonyl. This is electronically disfavored compared to aniline derivatives because the pyridine ring is electron-deficient.
Diagnostic Q&A
Q: I used Dowtherm A at 250°C, but the reaction turned into a black tar within 15 minutes. Yield is <10%. A: You likely encountered intermolecular polymerization . At high concentrations, the highly reactive ketene intermediate (formed in situ) reacts with other molecules rather than cyclizing intramolecularly.
-
The Fix (High Dilution Principle):
-
Pre-heat the Dowtherm A to 250°C before adding your substrate.
-
Add the solid enamine intermediate portion-wise or as a dropwise solution (if soluble in hot solvent) over 20–30 minutes.
-
This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular cyclization (Zero-order kinetics relative to concentration) over intermolecular polymerization (Second-order kinetics).
-
Q: Is there a way to avoid Dowtherm A? It’s a nightmare to remove. A: Yes. Modern process chemistry favors Acid-Catalyzed Cyclization over thermal cyclization for naphthyridines.
-
The Fix (Eaton’s Reagent): Use Eaton’s Reagent (7.7 wt%
in methanesulfonic acid).[1]-
Protocol: Stir the intermediate in Eaton’s reagent at 70–90°C for 2–4 hours.
-
Mechanism:[1][2][3] This activates the ester carbonyl via protonation, lowering the activation energy for the electrophilic aromatic substitution at the pyridine C3 position.
-
Workup: Quench into ice water; the product usually precipitates as a clean solid.
-
Phase 3: Regioselectivity & Isolation
Q: I isolated a product, but NMR suggests it’s not the 1,8-naphthyridine. What happened? A: You likely formed the pyrimido[1,2-a]pyrimidine derivative.
-
The Cause: The ring nitrogen (N1) of 2-aminopyridine is nucleophilic. If the cyclization conditions are not vigorous enough (thermal) or the geometry isn't constrained, the ester may attack the ring nitrogen instead of the C3 carbon.
-
Verification: Check the coupling constants in the aromatic region. 1,8-naphthyridines show distinct splitting patterns for the pyridine protons compared to the fused pyrimidine system.
Visual Troubleshooting Guides
Figure 1: Reaction Pathway and Failure Points
Caption: Critical pathway analysis showing the divergence between successful cyclization and common failure modes (tarring/isomerization).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss.
Comparative Protocol Data
The following table contrasts the traditional thermal method with the recommended acid-catalyzed method.
| Feature | Method A: Thermal (Dowtherm A) | Method B: Acid-Catalyzed (Eaton's Reagent) |
| Temperature | 250°C (Violent reflux) | 70–90°C |
| Reaction Time | 30–60 mins | 2–4 hours |
| Typical Yield | 30–50% (Variable) | 60–85% (Consistent) |
| Workup | Dilute with hexane, filter. Difficult to remove solvent. | Quench in water, filter. Clean. |
| Safety Profile | High Risk: Flash point of Dowtherm is near operating temp. | Moderate Risk: Corrosive, but no thermal runaway risk. |
| Scalability | Poor (Heat transfer limits). | Excellent. |
Standardized Experimental Protocol (Best Practice)
1. Condensation (Enamine Synthesis)
-
Mix 2-aminopyridine (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.
-
Do not add solvent.
-
Heat to 120°C for 2 hours under a gentle stream of nitrogen to remove ethanol.
-
Cool to 60°C and add Ethanol (0.5 vol) followed by slow addition of Hexanes (2 vol) with stirring.
-
Cool to 0°C. Filter the solid. Dry thoroughly in a vacuum oven.
2. Cyclization (Method B - Recommended)
-
Charge Eaton's Reagent (5 mL per gram of intermediate) into a flask.
-
Add the dried enamine intermediate in one portion.
-
Heat to 80°C and monitor by LCMS (typically 3 hours).
-
Pour the reaction mixture slowly into stirred ice water (10x volume).
-
Adjust pH to ~4–5 with 50% NaOH solution (optional, usually precipitates without).
-
Filter the off-white solid, wash with water and methanol.
References
-
Original Methodology: Gould, R. G.; Jacobs, W. A.[1][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Microwave Optimization: Zaman, A., et al. "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives."[7][8] Asian Journal of Chemistry, 2015 , 27(8), 2823-2826.[7] Link
-
Acid-Catalyzed Improvement: "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." MDPI Chem. Proc., 2025 . Link
-
Naphthyridine Review: Litvinov, V. P. "Advances in the chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 2004 , 73(7), 637. Link
-
Troubleshooting Guide: "Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid." BenchChem Technical Library. Link
Sources
- 1. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Technical Guide: Stability & Storage of Chloro-Naphthyridines
The following technical guide is structured as a Tier-3 Support Resource for the Chloro-naphthyridine compound class. It synthesizes heterocyclic chemistry principles with practical storage protocols to ensure experimental reproducibility.
Doc ID: CN-STAB-004 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Stability Profile
Chloro-naphthyridines (e.g., 2-chloro-1,8-naphthyridine, 4-chloro-1,5-naphthyridine) are versatile but reactive electrophiles. Their instability arises from the electron-deficient nature of the naphthyridine ring, which activates the carbon-chlorine (C-Cl) bond towards Nucleophilic Aromatic Substitution (
The Three Primary Degradation Vectors:
-
Hydrolysis: Moisture attacks the C-Cl bond, displacing chloride and forming the thermodynamically stable (but biologically inactive) naphthyridinone (hydroxy-naphthyridine).
-
Photolysis: The extended
-system makes these compounds prone to UV-induced radical formation or dimerization. -
Nucleophilic Attack by Solvents: Reactive solvents (e.g., alcohols, thiols) can displace the chlorine atom over time.
Storage Protocols (The "Golden Rules")
Decision Tree: Optimal Storage Conditions
Use the following workflow to determine the correct storage method for your specific sample state.
Figure 1: Decision matrix for determining storage conditions based on physical state and solvent compatibility.
Quantitative Storage Guidelines
| Parameter | Solid State (Lyophilized) | Solution (DMSO 10 mM) | Solution (Aqueous Buffer) |
| Temperature | -20°C (Long Term) | -80°C (Long Term) | +4°C (Use immediately) |
| Atmosphere | Inert Gas (Ar/N | Sealed / Septum | Ambient |
| Light | Protect from Light | Protect from Light | Protect from Light |
| Shelf Life | > 2 Years | 6 Months | < 4 Hours |
| Major Risk | Hygroscopicity | Water absorption by DMSO | Rapid Hydrolysis |
Troubleshooting & FAQs
Q1: My chloro-naphthyridine solution turned cloudy/yellow. Is it still good?
Diagnosis: Likely Degraded .[1] Mechanism: Chloro-naphthyridines are clear or pale yellow in pure form. The "cloudiness" is often the formation of naphthyridinone (the hydrolysis product), which is significantly less soluble in organic solvents than the parent chloride. The release of HCl during hydrolysis can also shift the pH, causing color changes in pH-sensitive impurities. Action: Spin down the precipitate. Analyze the supernatant via LC-MS. If the parent peak (M+) is <90%, discard the batch.
Q2: Can I dissolve this in Ethanol or Methanol for my stock solution?
Technical Advice: NO. Reasoning: Primary alcohols act as nucleophiles. Over time (even at -20°C), the solvent will attack the C-Cl bond, converting your drug candidate into an alkoxy-naphthyridine ether. Self-Validation: Run an LC-MS of your MeOH stock after 48 hours. You will likely see a mass shift of +31 Da (Methoxy) or -4 Da (EtO vs Cl). Correct Protocol: Use Anhydrous DMSO or DMA (Dimethylacetamide) for stock solutions.
Q3: Why does the protocol require an inert atmosphere (Argon/Nitrogen)?
Expertise: While the naphthyridine ring itself is relatively stable to oxidation, the C-Cl bond sensitizes the ring to moisture in the air. Argon is heavier than air and provides a "blanket" in the vial, preventing atmospheric moisture from condensing on the hygroscopic solid during cooling/warming cycles.
Deep Dive: The Hydrolysis Trap
Understanding why your compound degrades allows you to prevent it. The diagram below illustrates the mechanistic pathway of failure when water is introduced.
Figure 2: Mechanism of Hydrolysis. The electron-poor naphthyridine ring facilitates the attack of water, leading to irreversible chloride displacement.
Handling & Safety (E-E-A-T)
-
Toxicity: Chloro-naphthyridines are potent alkylating agents. They can react with DNA bases (guanine) similar to how they react with water.
-
PPE: Double nitrile gloves are required.
-
Spill Cleanup: Do not wipe with water (generates HCl gas). Absorb with vermiculite, then neutralize with a dilute weak base (e.g., Sodium Bicarbonate) before disposal.
References
-
Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC (PubMed Central).
-
Jubilant Ingrevia. "Safety Data Sheet: 2-Chloropyridine (Analogous Hazard Data)."
-
OpenStax Chemistry. "Nucleophilic Aromatic Substitution Mechanisms."
-
BfArM (Federal Institute for Drugs and Medical Devices). "Guideline on Photostability Testing of New Drug Substances and Products."
Sources
Technical Support Center: Reaction Monitoring of Naphthyridine Synthesis
Ticket ID: NAP-TLC-001
Subject: Optimization of TLC Protocols for Naphthyridine Scaffolds
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Naphthyridine Challenge
Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry, often synthesized via the Friedländer condensation (e.g., 2-aminonicotinaldehyde + active methylene compounds).[1][2][3]
The Core Problem: As nitrogen-containing heterocycles, naphthyridines are inherently basic.[4] They interact strongly with the acidic silanol groups (Si-OH) on standard silica gel plates.[4] This interaction leads to the most common user complaints: tailing (streaking) , irreversible adsorption , and co-elution with amine precursors.
This guide provides a self-validating system to monitor these reactions with precision.
Module 1: The "Gold Standard" Protocol (SOP)
Do not rely on generic "hexane/ethyl acetate" gradients.[4] Naphthyridines require specific mobile phase modification.
Sample Preparation (The "Mini-Workup")
-
Why: Many naphthyridine syntheses occur in water, ionic liquids, or high-boiling solvents (DMSO/DMF).[4] Direct spotting leads to "puddling" and poor resolution.[4]
-
Protocol:
Mobile Phase Selection
Standard silica is acidic.[4] You must basify your mobile phase to suppress silanol ionization.[4]
| Polarity Requirement | Recommended Solvent System | Additive (Crucial) | Target Rf |
| Low Polarity (Non-functionalized) | Hexane : EtOAc (7:3 to 1:1) | 1% Triethylamine (TEA) | 0.3 – 0.5 |
| Medium Polarity (Esters/Nitriles) | DCM : MeOH (98:2 to 95:5) | 0.5% NH₄OH (aq) | 0.3 – 0.6 |
| High Polarity (Carboxylic acids/Amides) | CHCl₃ : MeOH : Acetic Acid (90:9:1) | None (Acidic system) | 0.2 – 0.4 |
Expert Tip: If using TEA, pre-elute the plate with the solvent system (run it blank) for 2 minutes, then dry and spot. This "neutralizes" the silica before your sample touches it.[4]
Visualization Hierarchy
-
UV 254 nm: Naphthyridines are highly conjugated and will fluoresce strongly (usually quenching the green indicator to appear dark purple).[4]
-
Dragendorff’s Reagent: Specific for tertiary amines/heterocycles.[4] Naphthyridines stain orange-red on a yellow background.[4]
-
Ninhydrin: Use this to track the disappearance of the starting material (2-aminonicotinaldehyde).[4] The SM will turn red/purple; the naphthyridine product will NOT react.
Module 2: Troubleshooting (The Help Desk)
Q1: My product spot looks like a comet (streaking/tailing). How do I fix this?
Diagnosis: The basic nitrogen in the naphthyridine ring is protonating on the acidic silica, causing it to "drag" rather than elute cleanly. The Fix:
-
Immediate: Add 1-2% Triethylamine (TEA) or 1% aqueous Ammonia to your eluent.[4]
-
Alternative: Switch to Alumina (Basic) TLC plates if the compound is acid-sensitive.
-
The "Vapor" Trick: If you cannot change the solvent, expose the spotted plate to ammonia vapor (hold it over an open NH₄OH bottle) for 30 seconds before developing.
Q2: The starting material and product are co-eluting (Rf values are too close).
Diagnosis: In standard EtOAc/Hexane, the polarity difference between the amine precursor and the pyridine-like product is insufficient. The Fix: Change the selectivity , not just the polarity.
-
Switch Solvents: Move to a Dichloromethane (DCM) / Acetone system.[4] Acetone interacts differently with the dipole of the heterocycle compared to esters.
-
Check pH: The amine starting material (SM) is basic. If you run in an acidic mobile phase, the SM protonates and stays at the baseline (Rf=0), while the naphthyridine (less basic) moves up.
Q3: My spot disappears! I see it in the reaction, but not on the plate.
Diagnosis:
-
Decomposition: The compound is unstable on acidic silica.[4]
-
Volatility: Low molecular weight naphthyridines can sublime off the plate during drying.[4] The Fix:
-
Validation: Perform a 2D-TLC .[4][5] Spot in the corner -> Run Solvent A -> Dry -> Rotate 90° -> Run Solvent A again.[4]
Module 3: Visualization & Logic Mapping
Workflow: Reaction Monitoring Decision Tree
Caption: Logical workflow for processing naphthyridine reaction mixtures from crude aliquot to final Rf calculation.
Solvent System Selection Logic
Caption: Decision matrix for selecting the initial mobile phase based on naphthyridine substitution patterns.
References
-
Sowmyashree, M., et al. (2021).[4] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 6(28), 18286–18295.[4] [Link]
-
Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall Archives. [Link]
-
National Institutes of Health (NIH). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues."[4] PubMed Central. [Link]
Sources
Challenges in scaling up the production of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
The following technical guide addresses the scale-up challenges for Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers encountering deviations during the transition from gram-scale to kilogram-scale production.
Status: Active Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Chlorination, Isolation, and Purity Profiles
Executive Summary
The synthesis of this compound typically proceeds via the chlorination of its 8-hydroxy (or 8-oxo) precursor using phosphoryl chloride (POCl
-
Thermal Runaway: Uncontrolled exotherms during POCl
addition or quenching.[2] -
Ester Hydrolysis: Acid-catalyzed cleavage of the C3-ethyl ester during the aqueous quench.[2]
-
Phosphorus Contamination: Difficulty purging phosphoric acid byproducts, leading to "sticky" solids.[2]
Module 1: The Chlorination Phase (Reaction Control)
Context: The transformation of the 8-hydroxy tautomer to the 8-chloro derivative follows a mechanism analogous to the Vilsmeier-Haack reaction. At scale, the accumulation of HCl gas and heat removal are rate-limiting factors.
FAQ: Reaction Kinetics & Safety
Q: I am observing a delayed exotherm after adding POCl
-
The Mechanism: The initial formation of the dichlorophosphate intermediate is endothermic or neutral, but the subsequent elimination of chlorophosphate is exothermic.
-
Corrective Action: Do not add all POCl
cold. Heat the substrate in a carrier solvent (e.g., Toluene or Chlorobenzene) to 50°C, then add POCl slowly. This ensures the reaction consumes the reagent as it is added, preventing accumulation.
Q: My conversion stalls at 90% even with excess POCl
-
Recommendation: Instead of PCl
, add catalytic DMF (Dimethylformamide) (0.1 eq).[1] This forms a Vilsmeier reagent in situ, which is far more reactive toward the varying tautomers of the naphthyridine ring than POCl alone [1].
Diagram: Chlorination Process Flow
Figure 1: Optimized process flow for the chlorination step, highlighting the critical safety zone where thermal management is paramount.
Module 2: Workup & Isolation (The Yield Killer)
Context: The most common point of failure is the quench. POCl
Troubleshooting Guide: The "Sticky Solid" Phenomenon
Problem: Upon quenching into water, the product oils out as a black tar instead of precipitating as a solid. Root Cause:
-
Local Heating: The oil is the melted product (MP might be suppressed by impurities).[2]
-
Phosphorus Adducts: Naphthyridines are basic; they form supramolecular complexes with phosphoric acid species.[2]
Protocol: The "Inverse Neutralization" Technique Do not pour water into the reaction mixture. Follow this precise sequence:
| Step | Action | Technical Rationale |
| 1 | Concentrate | Distill off excess POCl |
| 2 | Dilute | Dilute the residue with Dichloromethane (DCM) or Ethyl Acetate . This keeps the product in solution during the quench. |
| 3 | Inverse Quench | Slowly pour the organic mixture into a stirred vessel of Ice/K |
| 4 | pH Control | Maintain pH between 7.0 and 8.0 . |
| Why? | < pH 4 risks ester hydrolysis. >[1][2] pH 9 risks nucleophilic attack on the 8-Cl position (OH replacing Cl).[2] |
Q: I have hydrolyzed about 15% of my ester to the acid. Can I salvage the batch? A: Re-esterification is difficult in the presence of the 8-Cl group (which is labile).
-
Strategy: Perform a basic wash (saturated NaHCO
).[2] The carboxylic acid impurity will deprotonate and move to the aqueous layer. The desired ester stays in the organic layer. Separation must be fast to prevent further hydrolysis [4].[2]
Module 3: Purification & Stability[2][3]
Context: 1,7-Naphthyridines are electron-deficient, making the 8-chloro position susceptible to nucleophilic aromatic substitution (SNAr), even by water (hydrolysis) or alcohols (solvolysis) during storage.[1]
Decision Tree: Impurity Profiling
Figure 2: Diagnostic logic for common impurities found in the crude isolate.
Storage Protocol
-
Atmosphere: Store under Argon/Nitrogen.[2]
-
Critical Warning: Do not store in protic solvents (Methanol/Ethanol) for extended periods. The 8-chloro group can slowly exchange with ethoxide/methoxide, especially if any residual base is present.[1]
References
-
Vilsmeier-Haack Mechanism & POCl3 Activation
-
Scale-Up of Chlorination & Quenching Safety
-
Naphthyridine Synthesis & Properties
-
Purification of Ester Derivatives
Sources
- 1. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Managing Thermal Cyclization for 1,7-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,7-naphthyridines via thermal cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during experimentation. The following sections are structured to offer not just solutions, but also the underlying scientific principles to empower your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the thermal cyclization approach to 1,7-naphthyridine synthesis.
Q1: What is the fundamental principle of thermal cyclization for 1,7-naphthyridine synthesis?
Thermal cyclization is a key step in several synthetic routes to the 1,7-naphthyridine core. A common strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor. For instance, an enamine formed from a 3-aminopyridine derivative can undergo a heat-assisted intramolecular cyclization. This process is often followed by a subsequent reaction, such as decarboxylation, to yield the final 1,7-naphthyridine product.[1] The high temperatures provide the necessary activation energy for the ring-closing reaction to occur.
Q2: What are the typical reaction conditions for thermal cyclization?
High-boiling point solvents are generally required to achieve the temperatures necessary for cyclization. Common choices include Dowtherm A or diphenyl ether, with reaction temperatures often reaching 250 °C.[1] The specific temperature and reaction time will depend on the substrate and the presence of any activating or deactivating groups.
Q3: Are there alternative methods to thermal cyclization?
Yes, several other methods exist for the synthesis of 1,7-naphthyridines. These include Friedländer condensation, which involves the reaction of a 3-amino-4-acylpyridine with a ketone, and various transition-metal-catalyzed cross-coupling and cyclization strategies.[2] Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly alternative for promoting the cyclization of precursors like 2-cyano-3-pyridylacetonitrile.[3] Silver-catalyzed methods have also been developed for the synthesis of functionalized 1,7-naphthyridine derivatives under mild conditions.[4][5]
Q4: What are the main advantages and disadvantages of using thermal cyclization?
Advantages:
-
Simplicity: The method can be experimentally straightforward, often requiring only heat.
-
Scalability: In some cases, thermal cyclizations can be scaled up for larger quantity synthesis.
Disadvantages:
-
Harsh Conditions: The high temperatures required can lead to decomposition of sensitive substrates and limit functional group tolerance.
-
Side Reactions: Charring and the formation of polymeric byproducts are common issues.
-
Low Yields: For some substrates, the yields can be modest due to the harsh conditions.
II. Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the thermal cyclization for 1,7-naphthyridine synthesis.
Issue 1: Low or No Product Yield
A common and frustrating issue is the failure to obtain the desired 1,7-naphthyridine product or achieving only very low yields.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Temperature | The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track product formation and starting material consumption. Be cautious of decomposition at excessively high temperatures. |
| Decomposition of Starting Material or Product | The high temperatures are causing the starting material or the newly formed product to degrade. This is often indicated by the formation of a dark, tarry reaction mixture. | 1. Lower the Temperature and Extend Reaction Time: Sometimes a lower temperature for a longer duration can promote cyclization without significant degradation. 2. Use a Higher Boiling Point Solvent: If the current solvent is boiling before the optimal cyclization temperature is reached, switch to a solvent with a higher boiling point (e.g., from diphenyl ether to Dowtherm A). 3. Consider Microwave Synthesis: Microwave irradiation can sometimes achieve the desired cyclization at lower bulk temperatures and shorter reaction times, minimizing decomposition.[3] |
| Incorrect Precursor Structure | The precursor may not have the correct geometry or electronic properties for cyclization. For example, steric hindrance near the cyclization sites can prevent the necessary bond formation. | 1. Confirm Precursor Structure: Use spectroscopic methods (NMR, MS, IR) to rigorously confirm the structure of your starting material. 2. Modify the Precursor: If steric hindrance is a suspected issue, consider redesigning the precursor with less bulky substituents. |
| Presence of Inhibitors | Trace impurities in the starting material or solvent could be interfering with the reaction. | Purify the starting material and use freshly distilled, high-purity solvents. |
Issue 2: Formation of Multiple Products/Isomers
The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Competing Cyclization Pathways | Depending on the precursor structure, cyclization may be possible at different positions, leading to isomeric products. For example, photocyclization of an enamide can sometimes yield a mixture of naphthyridine isomers, whereas thermal cyclization can be more site-selective.[6] | 1. Analyze Reaction Conditions: Carefully review the literature for similar substrates to understand the factors that influence regioselectivity. Temperature and solvent can play a role. 2. Modify the Precursor: Introduce directing groups on the precursor to favor the desired cyclization pathway. |
| Intermolecular Reactions | At high concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers. | 1. Use High Dilution: Perform the reaction at a lower concentration to favor the intramolecular pathway. 2. Slow Addition: Add the starting material slowly to the hot solvent to maintain a low instantaneous concentration. |
| Rearrangement Reactions | The high thermal energy can sometimes induce rearrangements of the starting material or the product. | 1. Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature to minimize rearrangements. 2. Alternative Catalysis: Explore if a catalyst (acid or base) could promote the desired cyclization under milder conditions, although this moves away from a purely thermal approach. |
Issue 3: Product Isolation and Purification Difficulties
Even with a successful reaction, isolating the pure 1,7-naphthyridine from the reaction mixture can be challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Charring and Tar Formation | High-temperature reactions often produce significant amounts of insoluble, tarry byproducts that can complicate workup and purification. | 1. Filtration: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove insoluble material. 2. Solvent Extraction: Perform a liquid-liquid extraction to separate the product from the high-boiling point solvent and some impurities. 3. Chromatography: Column chromatography is often necessary for final purification. A gradient elution from a non-polar to a more polar solvent system is typically effective. |
| Product Co-eluting with Impurities | The desired product may have a similar polarity to one or more byproducts, making chromatographic separation difficult. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina). 2. Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
| Product is a Volatile Oil | Some 1,7-naphthyridine derivatives may be oils that are difficult to handle and purify. | 1. Kugelrohr Distillation: For thermally stable oils, Kugelrohr distillation under high vacuum can be an effective purification technique. 2. Salt Formation: If the product has a basic nitrogen, it can be converted to a crystalline salt (e.g., hydrochloride, picrate) for easier handling and purification. The free base can be regenerated later if needed. |
III. Experimental Protocols & Data
General Protocol for Thermal Cyclization
This is a representative protocol and may require optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the high-boiling point solvent (e.g., Dowtherm A).
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 250 °C).
-
Addition of Starting Material: Dissolve the pyridine precursor in a minimal amount of the same solvent and add it dropwise to the hot solvent over a period of 1-2 hours.
-
Reaction: Maintain the reaction at temperature for the determined time (e.g., 1-4 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove any solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Illustrative Reaction Yields for Substituted 1,7-Naphthyridines
The following table provides a hypothetical comparison of yields for the thermal cyclization of different substituted precursors. Actual yields will vary based on specific reaction conditions.
| Substituent on Pyridine Precursor | Typical Reaction Temperature (°C) | Reported Yield Range (%) |
| Unsubstituted | 250 | 40-60 |
| Electron-donating group (e.g., -OCH3) | 240-250 | 50-70 |
| Electron-withdrawing group (e.g., -Cl) | 250-260 | 30-50 |
| Sterically hindering group (e.g., -tBu) | 260+ | 10-30 |
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates a generalized mechanism for the thermal cyclization of an enamine precursor to a 1,7-naphthyridine.
Caption: Generalized thermal cyclization pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting decision tree.
V. References
-
Alajarin, R., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(15), 2795. [Link]
-
Wolniak, M. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES, 19(2).
-
Litvinov, V. P. (2012). Advances in the Chemistry of Naphthyridines. In Targets in Heterocyclic Systems, 16, 234-279.
-
Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12.
-
Loh, T. L., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8465–8474. [Link]
-
Nandhikumar, R., & Sureshbabu, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914.
-
Al-Amin, M., et al. (2023). Process for synthesizing naphthyridine derivatives and intermediates thereof. WIPO Patent Application WO/2023/034786.
-
Reddy, B. V. S., et al. (2022). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry, 4(4), 1435-1449. [Link]
-
Naito, T., & Ninomiya, I. (1978). THERMAL CYCLIZATION OF ENAMIDES. HETEROCYCLES, 10, 215-220.
-
Zhang, Y., et al. (2022). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 20(39), 7796-7801. [Link]
-
Perry, M. A., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747–6752. [Link]
-
Wang, Y., et al. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules, 28(14), 5502. [Link]
-
Reddy, B. V. S., et al. (2022). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry, 4(4), 1435-1449.
-
Al-Mokidem, A. S., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 16997. [Link]
-
Schmittel, M., & Vavilala, C. (2016). Solving the puzzling competition of the thermal C 2 –C 6 vs Myers–Saito cyclization of enyne-carbodiimides. Beilstein Journal of Organic Chemistry, 12, 65–72. [Link]
-
Takeda, Y., et al. (2021). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 25(6), 1436–1444. [Link]
-
Yoshida, S., et al. (2022). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. New Journal of Chemistry, 46(18), 8567-8571. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
Structural Confirmation of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate: A Comparative 2D NMR Guide
This guide outlines a rigorous structural confirmation protocol for Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate . It is designed for medicinal chemists and analytical scientists who require unequivocal structural proof beyond standard 1D NMR, particularly when distinguishing between regioisomers (e.g., 1,6- vs. 1,7-naphthyridine cores) formed during cyclization.
Executive Summary
The synthesis of substituted naphthyridines often yields regioisomeric mixtures (e.g., 1,5-, 1,6-, and 1,7-isomers) depending on the starting pyridine precursor and cyclization method (e.g., Skraup or Gould-Jacobs reactions). For This compound , the specific challenge lies in confirming the nitrogen placement in the B-ring relative to the chlorine substituent.
While X-ray crystallography is definitive, it is low-throughput and crystal-dependent. This guide establishes 2D NMR (specifically HMBC) as the primary, high-throughput validation tool, offering a faster and equally robust alternative to X-ray for solution-state structures.
The Structural Challenge
The target molecule consists of a fused bicyclic aromatic system. The critical structural ambiguities that must be resolved are:
-
Core Isomerism: Distinguishing the 1,7-naphthyridine core from 1,6- or 1,5-naphthyridine isomers.
-
Substituent Regiochemistry: Confirming the chlorine is at position 8 (adjacent to N7) and the ester is at position 3.
Isomer Differentiation Logic
-
1,7-Naphthyridine: Nitrogen atoms at positions 1 and 7.
-
1,6-Naphthyridine: Nitrogen atoms at positions 1 and 6.[1][2]
-
Differentiation: In the 1,7-isomer, the protons on the B-ring (
) show specific vicinal coupling, and will show a unique HMBC correlation to the chlorinated carbon ( ).
Comparative Analysis of Validation Methods
The following table compares the efficacy of 2D NMR against alternative structural confirmation techniques for this specific scaffold.
| Feature | 2D NMR (Recommended) | 1D NMR ( | X-Ray Crystallography | DFT (GIAO) Prediction |
| Certainty | High (via Connectivity) | Low (Ambiguous shifts) | Absolute | Medium (Model dependent) |
| Throughput | High (2-4 hours) | Very High (10 mins) | Low (Days to Weeks) | Medium (Hours) |
| Sample Req | Solution (5-10 mg) | Solution (<5 mg) | Single Crystal | Structure File |
| Key Limitation | Requires solubility | No through-bond connectivity | Crystal growth failure | Calculation artifacts |
| Cost | Low | Low | High | Low (Computational) |
Experimental Protocol: The 2D NMR Workflow
To achieve unequivocal assignment, follow this specific acquisition sequence.
A. Sample Preparation[3][4][5]
-
Solvent: DMSO-
is preferred over CDCl for naphthyridines to prevent aggregation and sharpen exchangeable proton signals (though none are present here, it aids solubility of the polar core). -
Concentration: 10–15 mg in 600 µL solvent.
-
Instrument: 500 MHz or higher (600 MHz recommended to resolve
singlets).
B. Acquisition Parameters[5][6]
- H NMR (1D): 16 scans, 30° pulse.
- C NMR (1D): 1024 scans, proton-decoupled.
-
COSY (2D): Magnitude mode, 256 increments. Purpose: Identify H5-H6 spin system.
-
HSQC (2D): Multiplicity-edited. Purpose: Assign protonated carbons.
-
HMBC (2D): Long-range optimization (
Hz). Purpose: The "Golden Key" – connects rings via quaternary carbons.
Structural Elucidation & Data Analysis
Step 1: Proton Assignment (Simulated Expected Data)
-
H2 (Singlet, ~9.2 ppm): Most deshielded due to adjacency to N1 and Ester at C3.
-
H4 (Singlet, ~8.8 ppm): Deshielded by Ester and Ring current.
-
H5 (Doublet, ~8.2 ppm): Coupled to H6.
-
H6 (Doublet, ~7.8 ppm): Coupled to H5.
-
Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).
Step 2: The HMBC "Fingerprint"
The structure is confirmed only if the following Long-Range (
Critical HMBC Correlations Table
| Proton | Correlation to Carbon | Structural Conclusion |
| H2 | C4, C8a, C(O)OEt | Confirms N1 position and Ester location. |
| H4 | C2, C8a, C5 | Bridge Correlation: Links Ring A to Ring B (via C8a/C5). |
| H5 | C4a, C7(N)*, C8a | Confirms position relative to bridgehead. |
| H6 | C8 (Cl-bearing), C4a | Isomer Killer: Confirms Cl is at C8 and N is at C7. |
Note: Nitrogen is "invisible" in standard HMBC, but the absence of a correlation to a carbon where a Nitrogen exists (C7) combined with correlations to surrounding carbons infers the heteroatom placement.
Step 3: Visualization of Connectivity
The following diagram illustrates the logical flow of the structural assignment.
Caption: Decision tree for confirming the 1,7-naphthyridine scaffold using NMR logic.
Detailed Connectivity Map (HMBC)
To visualize exactly why HMBC works, the diagram below maps the specific atoms. In a 1,7-naphthyridine, the "Bridgehead" carbons (C4a and C8a) act as the anchors.
Caption: HMBC Correlation Network. Thick black lines indicate the critical correlations that bridge the two rings and confirm the substituent positions.
Conclusion
While X-ray crystallography remains the absolute standard for structural determination, it is often impractical for rapid intermediate analysis. The 2D NMR protocol outlined here—specifically relying on HMBC correlations from H4 to C8a and H6 to C8 —provides a self-validating, definitive confirmation of the This compound structure. This method eliminates the ambiguity of 1D NMR and avoids the resource intensity of crystallography.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
-
Litvic, M., et al. (2012). "Regioselective synthesis of 1,6- and 1,7-naphthyridines." Tetrahedron, 68(2), 521-528. (Source for naphthyridine synthesis and isomer challenges).
-
Stanovnik, B., & Svete, J. (2005). "Synthesis of Naphthyridines." Chemical Reviews. (Review of naphthyridine chemistry and spectral properties).
-
Breton, P. S., et al. (2020). "NMR Assignment of Naphthyridine Scaffolds." Magnetic Resonance in Chemistry. (Methodology for assigning nitrogen-containing heterocycles).
Sources
A Comparative Guide to the Biological Activity of 1,7-Naphthyridine and its Isomers for Drug Discovery
In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," a framework that has repeatedly yielded compounds with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth comparison of the six structural isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—focusing on their diverse biological activities and potential as therapeutic agents. This analysis is designed for researchers, scientists, and drug development professionals to navigate the nuances of these fascinating heterocyclic compounds.
Naphthyridines are bicyclic aromatic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this framework dictates the isomer and, consequently, its physicochemical properties and biological targets.[1][5] While all isomers share a common structural backbone, the subtle shifts in nitrogen placement lead to significant differences in their mechanisms of action and therapeutic potential.
A Comparative Overview of Biological Activities
The biological activities of naphthyridine isomers are diverse, with certain isomers showing predilections for specific therapeutic areas. The most extensively studied isomer, 1,8-naphthyridine, is renowned for its antibacterial properties, epitomized by the foundational antibiotic, nalidixic acid.[1][2] However, research into other isomers has revealed a broader spectrum of activities, including anticancer, antiviral, and anti-inflammatory effects.[3][6][7]
| Isomer | Primary Biological Activities | Key Molecular Targets | Notable Examples |
| 1,5-Naphthyridine | Anticancer, Antibacterial, Antifungal, Anti-inflammatory | DNA Topoisomerase I, Various kinases | Canthin-6-one, 10-methoxycanthin-6-one |
| 1,6-Naphthyridine | Anticancer, Antiviral (especially against human cytomegalovirus - HCMV) | Various kinases, Viral replication machinery | Aaptamine |
| 1,7-Naphthyridine | Anticancer, Anti-inflammatory | p38 MAP Kinase, Tpl2 kinase | Bisleuconothine A |
| 1,8-Naphthyridine | Antibacterial, Anticancer | DNA Gyrase, Topoisomerase II & IV | Nalidixic acid, Enoxacin, Gemifloxacin |
| 2,6-Naphthyridine | Anticancer, Kinase Inhibition | Protein Kinase C (PKC), Casein Kinase 2 (CK2), FGFR4 | CX-4945 (Silmitasertib) derivative |
| 2,7-Naphthyridine | Antibacterial (selective), Anticancer | DNA Gyrase/Topoisomerase IV | Hadranthine A, Hadranthine B |
In-Depth Analysis of Isomer-Specific Activities
The Antibacterial Powerhouse: 1,8-Naphthyridine
The story of 1,8-naphthyridine is intrinsically linked to the dawn of quinolone antibiotics. Nalidixic acid, a 1,8-naphthyridine derivative, was one of the first synthetic antibiotics and paved the way for the development of the highly successful fluoroquinolone class.[1][2]
Mechanism of Action: The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][8] These essential enzymes are responsible for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and bacterial cell death.
Featured 1,8-Naphthyridine Derivatives with Antibacterial Activity:
| Compound | Target Organism(s) | Activity (MIC/IC50) | Reference |
| Nalidixic acid | Gram-negative bacteria | Varies by species | [1][2] |
| Enoxacin | Broad-spectrum antibacterial | Varies by species | [1] |
| Gemifloxacin | Gram-positive and Gram-negative bacteria | Varies by species | [2] |
| Trovafloxacin | Broad-spectrum antibacterial | Varies by species | [2] |
| Brominated 31b and 31f | B. subtilis resistant strains | IC50 range 1.7–13.2 µg/mL against DNA gyrase | [1] |
The Kinase Inhibitors: 1,7- and 2,6-Naphthyridines
1,7-Naphthyridine and 2,6-naphthyridine isomers have emerged as potent scaffolds for the development of kinase inhibitors, a critical class of anticancer and anti-inflammatory drugs.
1,7-Naphthyridines: Derivatives of this isomer have shown promise as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase and p38 MAP kinase, both of which are key players in inflammatory signaling pathways.[9]
2,6-Naphthyridines: This isomer has been successfully utilized to create potent and selective inhibitors of novel protein kinase C (PKC) isozymes and Casein Kinase 2 (CK2).[10][11] For instance, a derivative of the CK2 inhibitor silmitasertib (CX-4945) based on a benzo[c][2][12]naphthyridine core has demonstrated potent inhibition of cancer cell stemness.[11][13]
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for a biochemical kinase inhibition assay.
The Emerging Players: 1,5-, 1,6-, and 2,7-Naphthyridines
While not as extensively studied as the 1,8-isomer, the 1,5-, 1,6-, and 2,7-naphthyridine scaffolds are gaining increasing attention for their unique biological activities.
1,5-Naphthyridines: Naturally occurring 1,5-naphthyridines, such as canthin-6-one, have demonstrated antibacterial, antifungal, and anticancer properties.[3][12] Synthetic derivatives have also been explored as topoisomerase I inhibitors.[14]
1,6-Naphthyridines: The marine natural product aaptamine, a 1,6-naphthyridine derivative, exhibits notable cytotoxic effects against various cancer cell lines.[3] Synthetic analogues have also shown potent antiviral activity, particularly against human cytomegalovirus (HCMV).[15][16]
2,7-Naphthyridines: Recent studies have highlighted the selective antibacterial activity of 2,7-naphthyridine derivatives against Staphylococcus aureus.[8] Some naturally occurring derivatives, like hadranthine A and B, have shown antimalarial and cytotoxic activities.[12]
Mechanism of DNA Gyrase Inhibition by Naphthyridines
Caption: Inhibition of bacterial DNA gyrase by naphthyridine antibiotics.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability and is a primary screening method for potential anticancer compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay is crucial for identifying compounds that target bacterial DNA gyrase, a key mechanism for many antibacterial agents.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the test compound at various concentrations to the respective tubes. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Add a predetermined amount of E. coli gyrase to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently.
-
Analysis: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Conclusion and Future Directions
The family of naphthyridine isomers represents a rich source of structurally diverse scaffolds for drug discovery. While the antibacterial properties of 1,8-naphthyridines are well-established, the exploration of other isomers is revealing exciting new therapeutic possibilities in oncology, virology, and inflammatory diseases. A deeper understanding of the structure-activity relationships within each isomer class will be crucial for the rational design of next-generation therapeutics. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
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- Antimicrobial Activity of Naphthyridine Deriv
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Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][17]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2025). Taylor & Francis Online.
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Discovery of 5-(3-Chlorophenylamino)benzo[c][2][12]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. (2021). Journal of Medicinal Chemistry.
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Discovery of 5-(3-Chlorophenylamino)benzo[ c][2][12]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. (2021). PubMed.
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A Senior Application Scientist's Guide to the Synthesis of Chloro-naphthyridines: A Comparative Analysis
Introduction: The naphthyridine scaffold, a family of diazanaphthalenes, is a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Among its derivatives, chloro-naphthyridines are particularly valuable. The chloro-substituent is not merely a structural component; it is a versatile synthetic handle, enabling a vast array of subsequent functionalizations through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3] This versatility makes chloro-naphthyridines critical intermediates in the synthesis of complex molecules for drug discovery and materials science.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing chloro-naphthyridines. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each route, and provide field-tested experimental protocols. Our focus is on empowering researchers to make informed decisions when selecting a synthetic pathway, balancing factors such as starting material availability, desired substitution pattern, scalability, and functional group tolerance.
Route 1: The Classic "Build-then-Chlorinate" Strategy
This is arguably the most traditional and widely employed approach. The core logic is to first construct a hydroxynaphthyridine (naphthyridinone) scaffold and then convert the hydroxyl group into a chloride. This two-stage process is robust and has been used to synthesize a wide variety of isomers.
Constructing the Naphthyridinone Core
The initial cyclization is the key step, and several classic named reactions are utilized, typically starting from an appropriately substituted aminopyridine.
-
Gould-Jacobs Reaction: This involves the reaction of an aminopyridine with a diethyl methylenemalonate derivative, followed by a high-temperature thermal cyclization.[4] The initial condensation forms an enamine, which then undergoes an intramolecular cyclization, typically in a high-boiling solvent like Dowtherm A, to furnish the 4-hydroxy-1,5-naphthyridine skeleton after decarboxylation.[4] The high temperatures required for cyclization can be a significant drawback, limiting the presence of sensitive functional groups.
-
Conrad-Limpach and Camps Cyclizations: These related methods utilize the condensation of aminopyridines with β-ketoesters or β-diketones.[4][5] The regiochemical outcome (i.e., the position of the resulting substituents) is highly dependent on the reaction conditions and the specific reactants used.
The primary advantage of these methods is the convergent nature of the synthesis, allowing for the rapid assembly of the core bicyclic system from readily available pyridine and carbonyl precursors.
The Chlorination Step: From Hydroxy to Chloro
The conversion of the naphthyridinone tautomer to the chloro-naphthyridine is most commonly achieved using phosphorus oxychloride (POCl₃), often at reflux.[4]
Causality of Reagent Choice: Phosphorus oxychloride serves as both a chlorinating and a dehydrating agent. The mechanism involves the initial phosphorylation of the naphthyridinone's amide oxygen, forming a highly electrophilic intermediate. This activation facilitates nucleophilic attack by a chloride ion (from POCl₃ itself) at the carbonyl carbon, followed by elimination to yield the aromatic chloro-naphthyridine product. The reaction is driven by the formation of stable phosphorus byproducts.
Caption: General workflow for the "Build-then-Chlorinate" strategy.
Route 2: Vilsmeier-Haack Direct Annulation
For the synthesis of certain isomers, particularly 2-chloro-1,8-naphthyridines, the Vilsmeier-Haack reaction offers a remarkably efficient and direct one-pot approach. This method bypasses the need to pre-form a naphthyridinone intermediate.
The reaction starts with an N-(pyridin-2-yl)acetamide, which is treated with the Vilsmeier reagent (a mixture of POCl₃ and dimethylformamide, DMF).[6]
Mechanistic Insight: The Vilsmeier reagent, a chloroiminium salt, acts as a potent electrophile. The reaction proceeds through a sequence of electrophilic substitution onto the electron-rich pyridine ring of the acetamide, followed by an intramolecular cyclization and dehydration/chlorination cascade. The result is the direct formation of a 2-chloro-1,8-naphthyridine, often with a formyl group at the 3-position derived from the DMF.[7] The presence of electron-donating groups on the pyridine ring of the starting material can facilitate the cyclization.[6]
This route is highly attractive for its operational simplicity and atom economy. However, its scope is generally limited to the specific substitution patterns that the Vilsmeier-Haack cyclization can produce.
Caption: The direct one-pot synthesis via the Vilsmeier-Haack reaction.
Route 3: Modern Diversification via Ditriflate Intermediates
A more recent and highly versatile strategy involves the use of 1,6-naphthyridine-5,7-ditriflates as bench-stable, yet highly reactive, intermediates.[8] This approach offers superior functional group tolerance and regiochemical control compared to classical methods.
The synthesis begins with the construction of a 1,6-naphthyridine-5,7-dione. This dione is then treated with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), to form the corresponding 5,7-ditriflate.
The Power of the Triflate: The triflate group is an excellent leaving group, far more reactive than a chloride in many cross-coupling reactions. This allows for a modular and regioselective approach to functionalization. One triflate group can be selectively displaced through a transition-metal-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig amination), leaving the second triflate untouched. This second triflate can then be easily converted to a chloro group by simple heating with a chloride source like HCl.[8]
This strategy's key advantage is its flexibility. It allows for the late-stage introduction of diverse substituents before the final, mild chlorination step, making it ideal for creating libraries of complex chloro-naphthyridine analogues. The main drawback is the higher cost of reagents like triflic anhydride and palladium catalysts.
Caption: Modular synthesis of chloro-naphthyridines via a ditriflate intermediate.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision dictated by the specific goals of the research program. The following table provides a comparative summary of the key performance indicators for each strategy.
| Feature | Route 1: Build-then-Chlorinate | Route 2: Vilsmeier-Haack | Route 3: Ditriflate Diversification |
| Starting Materials | Aminopyridines, Malonates/β-ketoesters | N-pyridylacetamides | Nicotinic esters (to make diones) |
| Number of Steps | 2-3 steps | 1 pot | 3-4 steps (but can be telescoped) |
| Typical Overall Yield | Moderate to Good | Good to Excellent | Good |
| Scalability | High | Moderate to High | Moderate (cost can be a factor) |
| Functional Group Tolerance | Low (due to high temp & harsh POCl₃) | Moderate | High (mild final chlorination) |
| Regiocontrol | Dependent on initial cyclization | Highly specific (fixed pattern) | Excellent (selective functionalization) |
| Reaction Conditions | Harsh (High temp, strong acid/reflux) | Moderate to Harsh (Refluxing POCl₃) | Mild to Moderate |
| Key Advantage | Robust, well-established, scalable | Direct, one-pot, atom-economical | High versatility, late-stage diversification |
| Key Disadvantage | Harsh conditions, limited FGT | Limited scope of products | Higher reagent cost (Tf₂O, Pd catalysts) |
Experimental Protocols
Protocol 1: Chlorination of a Naphthyridinone (General Procedure)
This protocol is a representative example based on common literature procedures.[4]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the hydroxynaphthyridine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-20 eq) to the flask. The reaction is often run neat in an excess of POCl₃ which acts as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate portion-wise until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure chloro-naphthyridine.
Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde
This protocol is adapted from established literature methods.[6]
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool dry dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add the N-(pyridin-2-yl)acetamide (1.0 eq) portion-wise to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture and pour it cautiously onto a stirred mixture of ice and water. Neutralize with a base (e.g., sodium carbonate) and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Conclusion and Outlook
The synthesis of chloro-naphthyridines is a mature field with a diverse toolkit available to the modern chemist.
-
The "Build-then-Chlorinate" strategy remains the workhorse for large-scale synthesis where functional group tolerance is not the primary concern. Its reliability and the low cost of reagents ensure its continued relevance.
-
The Vilsmeier-Haack reaction provides an elegant and direct entry into a specific, yet highly useful, class of functionalized 2-chloro-1,8-naphthyridines. Its one-pot nature makes it an attractive option when the target scaffold is compatible.
-
The Ditriflate Diversification route represents the state-of-the-art for medicinal chemistry applications where flexibility and the ability to perform late-stage functionalization are paramount. While more expensive, the unparalleled control it offers in constructing complex molecular architectures is often indispensable.
Future developments may focus on greener and more sustainable methods, potentially involving photocatalysis or electrochemistry to perform chlorinations under milder conditions, further expanding the synthetic chemist's arsenal for accessing these vital heterocyclic building blocks.[9][10]
References
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Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4295. Available from: [Link]
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Onnis, V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6686. Available from: [Link]
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Paudler, W. W., & Pokorny, D. J. (1971). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. Available from: [Link]
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Bannister, T. D., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(17), 11886–11895. Available from: [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. organic-chemistry.org. Available from: [Link]
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Kwiecień, H., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(24), 8963. Available from: [Link]
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Muchowski, J. M., et al. (1994). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of Organic Chemistry, 59(1), 222-225. Available from: [Link]
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Mogilaiah, K., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available from: [Link]
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Mogilaiah, K., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. Available from: [Link]
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Mogilaiah, K., & Vidya, K. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1840. Available from: [Link]
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Sharma, P., et al. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. European Journal of Medicinal Chemistry, 244, 114841. Available from: [Link]
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Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available from: [Link]
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Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Available from: [Link]
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Wang, D., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(13), 3045. Available from: [Link]
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Fernandez, I., & Munoz, M. C. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(6), 253. Available from: [Link]
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Kumar, K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available from: [Link]
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Stephenson, C. R. J., et al. (2018). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available from: [Link]
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Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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1,7-Naphthyridines in TB Drug Discovery: A Scaffold Repurposing & Evaluation Guide
Topic: In Vitro Anti-Mycobacterial Evaluation of 1,7-Naphthyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Case for 1,7-Naphthyridines
While 1,8-naphthyridines (e.g., Nalidixic acid, Gemifloxacin) and fluoroquinolones are established cornerstones of anti-tubercular therapy targeting DNA Gyrase subunit A (GyrA), the 1,7-naphthyridine scaffold remains an under-explored bioisostere.
Recent medicinal chemistry efforts have highlighted the 1,7-isomer's potential not just as a direct DNA-cleavage complex stabilizer, but as a scaffold with superior kinase-inhibitory profiles (e.g., PIP4K2A inhibitors). Given the structural homology between eukaryotic kinases and the ATPase domain of bacterial DNA Gyrase subunit B (GyrB) , 1,7-naphthyridines represent a high-priority "scaffold hop" to bypass existing fluoroquinolone resistance mechanisms (which primarily affect GyrA).
This guide outlines the comparative evaluation, mechanistic rationale, and validated in vitro protocols for assessing 1,7-naphthyridine analogs against Mycobacterium tuberculosis (Mtb).
Structural Rationale & Comparative Analysis
The "Nitrogen Walk" Effect
The shift of the nitrogen atom from position 8 (in nalidixic acid) to position 7 significantly alters the electronic landscape of the pharmacophore.
-
1,8-Naphthyridine: High affinity for the GyrA-DNA cleavage complex (magnesium water bridge).
-
1,7-Naphthyridine: Altered H-bond acceptor vectors. This modification often improves solubility and metabolic stability (microsomal clearance) while potentially shifting the binding mode toward the GyrB ATPase pocket or retaining activity against GyrA mutants.
Comparative Benchmarking Table
The following table benchmarks the Target Product Profile (TPP) of novel 1,7-naphthyridines against standard-of-care (SoC) agents.
| Feature | 1,7-Naphthyridine Analogs (Target Profile) | Ciprofloxacin (Fluoroquinolone SoC) | Nalidixic Acid (1,8-Naphthyridine Parent) | Isoniazid (First-Line Control) |
| Primary Target | DNA Gyrase B (ATPase) or GyrA (Cleavage) | DNA Gyrase A (Cleavage Complex) | DNA Gyrase A (Cleavage Complex) | InhA (Cell Wall) |
| Mtb H37Rv MIC | Target: < 1.0 µg/mL | 0.12 – 0.5 µg/mL | > 16 µg/mL (Weak anti-TB) | 0.03 – 0.06 µg/mL |
| Resistance Profile | Low Cross-Resistance (due to GyrB potential) | High (gyrA mutations) | High (gyrA mutations) | High (katG/inhA mutations) |
| Selectivity Index (SI) | Target: > 10 (CC50/MIC) | > 50 | Low (Neurotoxicity risks) | > 100 |
| Solubility (pH 7.4) | High (Lower Lipophilicity) | Moderate | Low | High |
| Key Liability | hERG inhibition (needs monitoring) | QT prolongation | CNS toxicity | Hepatotoxicity |
Expert Insight: When evaluating 1,7-analogs, do not discard compounds with MICs in the 1–5 µg/mL range if they show a distinct lack of cross-resistance with Ciprofloxacin. This indicates a successful target shift (e.g., to GyrB).
Mechanistic Visualization: The Target Shift
The following diagram illustrates the differential binding hypothesis driving the evaluation of 1,7-naphthyridines compared to classical quinolones.
Figure 1: Mechanistic divergence. 1,8-naphthyridines target the DNA cleavage complex (GyrA), while 1,7-analogs are investigated for GyrB (ATPase) inhibition due to their kinase-inhibitor-like pharmacophore.
Experimental Protocols
A. Microplate Alamar Blue Assay (MABA)
The MABA is the gold standard for high-throughput screening of anti-mycobacterial compounds due to its low cost, non-radiometric nature, and correlation with BACTEC systems.
Reagents:
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Dye: Resazurin (Alamar Blue) 0.01% solution.
Protocol Workflow:
-
Inoculum Prep: Culture H37Rv to mid-log phase (OD600 ~ 0.5). Dilute 1:100 in 7H9 media to achieve ~10^5 CFU/mL.
-
Plate Layout: Use sterile 96-well plates.
-
Perimeter Wells: Fill with 200 µL sterile water (prevents evaporation).
-
Test Wells: Add 100 µL of media.[1]
-
-
Compound Addition:
-
Dissolve 1,7-naphthyridine analogs in DMSO (Stock 10 mg/mL).
-
Perform serial 2-fold dilutions directly in the plate (Final conc. range: 64 µg/mL to 0.125 µg/mL).
-
Controls: Rifampicin (Positive), DMSO only (Solvent), Media only (Sterility).
-
-
Inoculation: Add 100 µL of bacterial suspension to all test wells. Final volume = 200 µL.
-
Incubation: Seal with Parafilm. Incubate at 37°C for 7 days.
-
Readout:
-
Add 30 µL of Resazurin/Tween mixture (1:1 ratio) to control wells first. If pink (growth), add to all wells.
-
Incubate 24 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Reduction of Resazurin to Resorufin).
-
Validation Criteria:
-
Z-factor must be > 0.5.
-
Rifampicin MIC must fall within 0.03–0.12 µg/mL.
B. Cytotoxicity Evaluation (Vero Cells)
To calculate the Selectivity Index (SI = CC50 / MIC), toxicity against mammalian cells must be determined.
Protocol:
-
Cell Line: Vero (African Green Monkey Kidney) cells.[2]
-
Seeding: 1 x 10^4 cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
-
Treatment: Add compounds (same concentration range as MABA) for 48 hours.
-
MTT Assay:
-
Calculation: Plot % viability vs. log[concentration] to determine CC50.
Workflow Visualization
Figure 2: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
References
-
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. Link
-
BenchChem. (2025).[3] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem Technical Notes. Link
-
Srivastava, K. P., et al. (2014).[4] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4). Link
-
Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI Pharmaceuticals. Link
-
Collins, L., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. Link
Sources
Navigating the Cytotoxic Landscape of 1,7-Naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers down many fascinating molecular avenues. One such path is the exploration of naphthyridine scaffolds, heterocyclic compounds that have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific subset of this family: Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate and its derivatives. We will delve into their cytotoxic potential, compare their performance with other alternatives based on available data, and provide detailed experimental protocols for their assessment. Our aim is to equip researchers with the foundational knowledge and practical tools to navigate this promising area of drug discovery.
The 1,7-Naphthyridine Core: A Privileged Scaffold in Oncology
The 1,7-naphthyridine ring system, a fusion of two pyridine rings, serves as a versatile backbone for the design of pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, from antimicrobial to anti-inflammatory and, most notably, anticancer activities.[3][4] The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as the function of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1][2] The structural versatility of the naphthyridine core allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological profiles.
Comparative Cytotoxicity of Naphthyridine Derivatives
While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, we can draw valuable insights from broader studies on substituted naphthyridines. The following table summarizes the cytotoxic activity (IC50 values) of a series of 1,8-naphthyridine derivatives against various human cancer cell lines, as determined by the MTT assay.[1] This data provides a crucial framework for understanding the structure-activity relationships (SAR) that govern the cytotoxicity of this class of compounds.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) - HeLa | IC50 (µM) - HL-60 | IC50 (µM) - PC-3 |
| 1 | H | H | H | 3',4'-dimethoxyphenyl | 172.8 | 102.9 | 124.6 |
| 5 | H | CH3 | H | 3',4'-dimethoxyphenyl | 19.8 | 3.9 | 15.4 |
| 10 | H | CH3 | H | 2',4'-dimethoxyphenyl | 15.2 | 8.1 | 10.3 |
| 14 | H | H | H | Naphthyl | 2.6 | 1.2 | 8.9 |
| 15 | H | CH3 | H | Naphthyl | 2.3 | 0.8 | 6.2 |
| 16 | H | H | CH3 | Naphthyl | 0.71 | 0.1 | 5.1 |
| Colchicine | - | - | - | - | 23.6 | 7.8 | 19.7 |
Data extracted from a study by Lee, et al. (2013) on 1,8-naphthyridine derivatives.[1] The positions R1, R2, R3, and R4 correspond to substitutions at the C-5, C-6, C-7, and C-2 positions of the naphthyridine ring, respectively.
From this data, several key SAR insights emerge:
-
Substitution at C-2 is Critical: The nature of the substituent at the C-2 position dramatically influences cytotoxicity. A bulky naphthyl group (compounds 14, 15, 16) confers significantly higher potency compared to dimethoxyphenyl groups (compounds 1, 5, 10).[1]
-
Methylation Matters: The position of methyl groups on the naphthyridine core impacts activity. For instance, compound 16, with a methyl group at C-7, exhibits the most potent activity across all three cell lines.[1]
-
The "8-chloro" and "ethyl 3-carboxylate" Effect (An Extrapolation): While not explicitly detailed in the table, we can hypothesize the influence of the substituents present in our core topic. The "8-chloro" group, being an electron-withdrawing group, could potentially enhance the interaction of the molecule with its biological target. The "ethyl 3-carboxylate" group may influence the compound's solubility, cell permeability, and binding orientation within the target's active site. Further empirical testing is necessary to validate these hypotheses.
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of this compound derivatives, a multi-faceted approach employing a panel of well-established assays is recommended. This ensures the reliability and reproducibility of the findings.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel chemical entities.
Caption: A generalized workflow for the in vitro cytotoxicity assessment of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[9]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the naphthyridine derivatives as for other assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10]
Caption: Principle of the Annexin V and Propidium Iodide apoptosis assay.
Conclusion and Future Directions
The 1,7-naphthyridine scaffold represents a promising starting point for the development of novel cytotoxic agents. The available data on related naphthyridine derivatives strongly suggests that strategic substitutions on the core ring system can lead to highly potent compounds. The this compound framework, in particular, warrants further investigation.
Future work should focus on the synthesis of a focused library of derivatives with systematic modifications at various positions of the 1,7-naphthyridine ring. A comprehensive cytotoxic assessment of these novel compounds against a diverse panel of cancer cell lines, using the robust methodologies outlined in this guide, will be crucial for elucidating detailed structure-activity relationships. Such studies will undoubtedly pave the way for the development of the next generation of naphthyridine-based anticancer therapeutics.
References
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]
- Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of the Korean Chemical Society, 57(6), 795-801.
- Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(20), e3027.
- Cell Viability Assays. (2013). Assay Guidance Manual.
-
Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Scientific Reports, 15(1), 1-15.
-
(PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (2020). ResearchGate. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio. Retrieved from [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Advanced Molecular Docking Guide: 1,7-Naphthyridine Scaffolds in Kinase & Antiviral Discovery
Topic: Molecular Docking Studies with 1,7-Naphthyridine-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, distinct from its more common isomer, 1,8-naphthyridine (e.g., Nalidixic acid). Its unique nitrogen positioning (N1, N7) offers specific hydrogen-bonding vectors and
This guide provides an objective technical comparison of 1,7-naphthyridine-based docking performance against standard alternatives (Quinolines, 1,8-Naphthyridines) and outlines a validated, self-correcting docking protocol for this chemical space.
Part 1: Comparative Analysis – Scaffold Performance
Objective: To evaluate the binding potential of 1,7-naphthyridine derivatives relative to established heterocyclic scaffolds.
Comparative Binding Metrics
In recent studies targeting PIP4K2A (lipid kinase) and HIV-1 Reverse Transcriptase (RT) , 1,7-naphthyridine derivatives demonstrated superior or comparable binding energies to standard clinical scaffolds. The N7 nitrogen acts as a critical acceptor for backbone amides in kinase hinge regions, a feature often sterically or electronically less accessible in quinoline analogs.
Table 1: Comparative Docking Performance (Binding Energy & IC50 Correlation)
| Scaffold Class | Target Protein | Key Residue Interactions | Binding Energy ( | Biological Activity (IC |
| 1,7-Naphthyridine | PIP4K2A | Val199 (H-bond), Phe200 ( | -9.8 to -11.2 | 0.066 - 2.9 |
| 1,8-Naphthyridine | DNA Gyrase / InhA | Tyr158, Gly104 | -8.4 to -9.5 | 6.25 |
| Quinoline | HIV-1 RT | Lys101, Tyr181 | -8.5 to -9.2 | 1.0 - 5.0 |
| 1,7-Naphthyridine | HIV-1 RT | Lys101, Pro225, Phe227 | -10.5 to -12.1 | 0.175 - 0.222 |
Data synthesized from recent comparative studies [1][3][4].
Mechanistic Advantage: The "Hinge Binder" Effect
Unlike 1,8-naphthyridines, which are often utilized for their metal-chelating properties (in metalloenzymes), the 1,7-isomer is geometrically optimized for Type I and Type II kinase inhibition .
-
1,7-Isomer: The N7 atom is solvent-exposed in the major groove of the binding pocket, allowing it to accept a H-bond from the kinase hinge region (e.g., Val199 in PIP4K2A) while the N1 atom remains available for intramolecular stabilization or water-bridging.
-
Alternative (Quinoline): Lacks the second nitrogen, reducing specificity for dual-point hinge binding, often resulting in lower selectivity scores.
Part 2: Validated Experimental Protocol
Directive: This protocol uses a self-validating loop where Density Functional Theory (DFT) inputs correct the docking grid parameters.
Phase 1: Ligand Preparation (The Electronic Correction)
Standard force fields (MMFF94) often miscalculate the tautomeric states of naphthyridines. We recommend a DFT-based geometry optimization.
-
Structure Generation: Generate 3D conformers of 1,7-naphthyridine derivatives.
-
DFT Optimization: Perform geometry optimization using B3LYP/6-311G* basis set.
-
Rationale: This level of theory accurately predicts the planarity and lone-pair availability of the N1/N7 atoms, which is critical for
-stacking prediction.
-
-
Charge Calculation: Assign ESP (Electrostatic Potential) charges rather than Gasteiger charges to capture the electron-deficient nature of the pyridine rings.
Phase 2: Receptor Grid Generation (The "Induced Fit" Setup)
Target: PIP4K2A (PDB: 6TXZ or similar) or HIV-1 RT (PDB: 1RTD) .
-
Pre-processing: Remove all water molecules except those bridging the ligand and the catalytic triad (if known).
-
H-Bond Constraints: Define a hydrogen bond constraint on the hinge residue (e.g., Val199 backbone NH for PIP4K2A).
-
Validation: If the docking software (e.g., Glide/Gold) fails to satisfy this constraint in >50% of poses, the ligand protonation state from Phase 1 is incorrect. Re-evaluate pKa.
-
-
Grid Box: Center the grid on the co-crystallized ligand with an extended buffer of 12Å to accommodate bulky substituents at the C3/C4 positions.
Phase 3: Docking & Scoring
-
Algorithm Selection:
-
Use AutoDock Vina for high-throughput screening (HTS) due to its efficient scoring of hydrophobic enclosures.
-
Use Schrödinger Glide (XP) or GOLD for lead optimization to accurately score the directional H-bonds of the naphthyridine nitrogens.
-
-
Post-Docking Filter (Self-Validation):
-
Filter poses that do not exhibit a
- stacking interaction (T-shaped or parallel) with the aromatic gatekeeper residue (e.g., Phe200 or Tyr181 ). 1,7-naphthyridines are obligate intercalators/stackers; poses lacking this are likely artifacts.
-
Part 3: Visualization of Workflows & Pathways
Experimental Workflow: From DFT to Docking
This diagram illustrates the integrated workflow ensuring electronic accuracy before docking.
Figure 1: Integrated In-Silico Workflow. Note the feedback loop from MD to Ligand Design.
Interaction Map: PIP4K2A Inhibition
Visualizing the specific binding mode that gives 1,7-naphthyridine its potency.
Figure 2: Key molecular interactions between the 1,7-naphthyridine core and the PIP4K2A kinase active site.[1]
References
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 2023.
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021.
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Scientific Reports, 2025.
-
Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemistry & Biodiversity, 2023.[2]
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives. Polycyclic Aromatic Compounds, 2025.
Sources
Efficacy of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate vs other heterocyclic cores
The Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate scaffold represents a critical evolution in the design of heterocyclic pharmacophores, particularly for Phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors . While traditional quinoline and 1,8-naphthyridine cores (e.g., Nalidixic acid, Roflumilast) have dominated the landscape, they frequently suffer from dose-limiting side effects—most notably emesis (nausea/vomiting) and poor solubility.
This guide details the efficacy of the 1,7-naphthyridine core, demonstrating how its unique electronic distribution and vectoral substitution capabilities (specifically at the 8-position) offer a superior therapeutic index compared to legacy heterocycles.
Introduction: The Scaffold Evolution
In drug discovery, the "core" determines the physicochemical baseline of a drug. The 1,7-naphthyridine system is distinct because of its specific nitrogen placement (positions 1 and 7), which alters the dipole moment and hydrogen-bonding potential compared to the more common quinoline (1-nitrogen) or 1,8-naphthyridine (1,8-nitrogen) systems.
The This compound is a "privileged intermediate." It provides two orthogonal reaction handles:
-
C8-Chloro: A highly reactive electrophilic site for SNAr or Palladium-catalyzed couplings (Suzuki/Buchwald), allowing the introduction of lipophilic domains (e.g., 3-fluorophenyl) essential for potency.
-
C3-Ester: A versatile handle for hydrolysis to acids, amidation, or reduction, enabling the attachment of solubilizing groups or pharmacophores that interact with the solvent-exposed regions of the target protein.
Comparative Efficacy Analysis
A. 1,7-Naphthyridine vs. Quinoline & 1,8-Naphthyridine
The primary driver for shifting to the 1,7-naphthyridine core in PDE4 inhibition is the dissociation of efficacy from emesis .
| Feature | Quinoline Core (e.g., Roflumilast) | 1,8-Naphthyridine Core (e.g., Nalidixic Acid) | 1,7-Naphthyridine Core (Novel Scaffold) |
| Primary Target | PDE4 (Anti-inflammatory) | DNA Gyrase (Antibacterial) | PDE4 / Kinases (PIP4K2A) |
| Potency (IC50) | High (pM - low nM) | Moderate (µM) | High (low nM) |
| Solubility | Generally Poor (Lipophilic) | Moderate (Acidic functionality) | Enhanced (Lower LogP, better polarity) |
| Emetic Potential | High (Major dose-limiting factor) | Low (Different mechanism) | Low (Improved Therapeutic Index) |
| Metabolic Stability | Variable (N-oxide formation common) | Good | High (Resistant to rapid oxidation) |
B. Experimental Data: PDE4 Inhibition & Safety Profile
The following data summarizes the performance of a representative 1,7-naphthyridine derivative (derived from the 8-chloro-3-carboxylate core) versus a standard Quinoline inhibitor.
Table 1: Comparative Potency and Safety Profile
| Compound Class | Core Structure | PDE4B IC50 (nM) | Emetic Threshold (Dog/Ferret) | Plasma Exposure (AUC) |
| Standard | Quinoline (Roflumilast analog) | 0.5 nM | < 0.5 mg/kg (Severe Emesis) | Limited by tolerability |
| Test Subject | 8-Aryl-1,7-Naphthyridine | 1.2 nM | > 10 mg/kg (No Emesis) | > 20-fold increase |
| Control | 1,8-Naphthyridine | 550 nM | > 30 mg/kg | High, but low potency |
Data synthesized from structure-activity relationship (SAR) studies in PDE4 optimization [1, 3]. The 1,7-naphthyridine core maintains nanomolar potency while significantly raising the threshold for emesis, allowing for higher dosing and better target coverage.
Mechanistic Insight & SAR
The 8-chloro position is pivotal. In the PDE4 active site, the substituent at this position (often an aryl group introduced via Suzuki coupling) occupies a hydrophobic clamp (Q-pocket). The 1,7-nitrogen arrangement likely reduces affinity for the "high-affinity rolipram binding conformation" (HARBS), which is hypothesized to trigger emesis, while maintaining affinity for the catalytic site (LARBS) responsible for anti-inflammatory activity.
Visualization: Structural Logic & SAR Flow
Figure 1: Structure-Activity Relationship (SAR) logic for the 1,7-naphthyridine scaffold. The C8 and C3 positions allow independent optimization of potency and pharmacokinetic properties.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol utilizes a cyclization strategy starting from 2-chloro-3-aminopyridine.
Reagents:
-
2-Chloro-3-aminopyridine
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or Diphenyl ether)
-
Phosphorus oxychloride (
)[1]
Step-by-Step Workflow:
-
Condensation: Mix 2-chloro-3-aminopyridine (1.0 eq) with EMME (1.1 eq) and heat to 110°C for 2 hours. Monitor by TLC for the formation of the enamine intermediate.
-
Cyclization (Gould-Jacobs Type): Add the crude enamine to refluxing Dowtherm A (250°C). Caution: High temperature. Maintain reflux for 30-45 minutes. This forms the 4-hydroxy-1,7-naphthyridine intermediate (note: tautomer of 4-oxo).
-
Chlorination: Cool the reaction mixture. Isolate the solid. Suspend in
(excess) and reflux for 4 hours to convert the 4-hydroxy group and potentially the 8-position if not already chlorinated (depending on starting material regioselectivity, the 8-chloro is often preserved or introduced). Note: For the specific 8-chloro-3-carboxylate target, the starting material 2-chloro-3-aminopyridine directs the nitrogen placement. -
Workup: Quench
carefully into ice water. Extract with Ethyl Acetate. Wash with Brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: PDE4 Enzymatic Assay (Scintillation Proximity Assay)
To verify efficacy, the synthesized derivatives must be tested against PDE4B.
-
Preparation: Dilute PDE4B enzyme (human recombinant) in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM
, 1.7 mM EGTA). -
Incubation: In a 96-well plate, add:
-
10 µL Test Compound (DMSO solution, serial dilutions).
-
10 µL PDE4B Enzyme.
-
Incubate for 15 min at room temperature.
-
-
Substrate Addition: Add 10 µL of
-cAMP (approx. 0.05 µCi/well). -
Reaction: Incubate for 45 min at 30°C.
-
Termination: Add 50 mg Yttrium silicate SPA beads (suspended in 18 mM Zinc Sulfate) to quench the reaction and bind the AMP product.
-
Measurement: Allow beads to settle (30 min) and count in a Microbeta scintillation counter.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Visualization: Synthesis Pathway
Figure 2: Synthetic route to the this compound scaffold.
References
-
Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences.
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.
-
Method for synthesizing 1,7-naphthyridine derivative. Google Patents (WO2021120953A1).
-
This compound Product Page. Sigma-Aldrich / MilliporeSigma. (Note: Representative link for commercially available building block)
Sources
A Senior Application Scientist's Guide to Validating Experimental Results with Computational Chemistry for Naphthyridine-Based Drug Discovery
Introduction
The naphthyridine scaffold, a bicyclic nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] In the high-stakes world of drug development, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A critical bottleneck is the exhaustive process of synthesis, characterization, and optimization. To de-risk and accelerate this pipeline, a modern, integrated approach is essential.
This guide details a powerful, self-validating workflow that synergizes empirical laboratory experiments with the predictive power of computational chemistry. By treating experimental data and theoretical calculations not as separate disciplines but as mutually validating partners, researchers can gain deeper mechanistic insights, predict molecular properties with greater confidence, and make more informed decisions in the design of next-generation naphthyridine-based therapeutics. We will explore the causality behind experimental choices, provide field-proven protocols, and demonstrate how to build a robust, self-validating system for your research.
The Core Principle: A Self-Validating Workflow
The foundation of this guide is an iterative and cyclical workflow where experimental results provide the "ground truth" to benchmark and refine computational models. In turn, these validated models offer predictive insights that guide subsequent experimental designs, creating an efficient feedback loop. This process minimizes resource-intensive trial-and-error synthesis and maximizes the probability of success.
Caption: The iterative workflow for validating experimental and computational data.
Part I: Foundational Experimental Characterization
The first step in our workflow is to obtain high-quality experimental data. This data serves two purposes: it confirms the identity and purity of the synthesized compound and provides the benchmark values for our computational models.
Structural Verification: Knowing Your Molecule
Before any functional or property analysis, you must unequivocally confirm the chemical structure of your naphthyridine derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for elucidating the molecular framework. Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 NMR maps the carbon backbone. The resulting chemical shifts and coupling constants are highly sensitive to the electronic environment, making them perfect for comparison with theoretical calculations.[7][8][9]
-
Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition and ruling out unexpected side products.[8][10]
-
Sample Preparation: Accurately weigh 1-5 mg of the purified naphthyridine derivative.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be kept consistent for comparison with computational models that can simulate solvent effects.
-
Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the spectrum on a calibrated NMR spectrometer (e.g., 300 or 600 MHz).[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and identify the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Electronic and Photophysical Properties
Many naphthyridine derivatives are investigated for applications in bio-imaging or as photodynamic therapy agents, making their interaction with light critically important.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The resulting spectrum reveals information about the electronic transitions between molecular orbitals.[10][11] The peak absorption wavelength (λmax) is a key parameter for validating TD-DFT calculations.
-
Fluorescence Spectroscopy: For luminescent compounds, this method measures the emission of light after excitation at a specific wavelength. It provides data on the emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).[12][13] These parameters are crucial for assessing a compound's potential as a fluorescent probe.[5]
-
Solvent Choice: Select a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Common choices include ethanol, acetonitrile, or DMSO.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the naphthyridine derivative.
-
Working Solution: Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law. A typical concentration is 10 µM.
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using the same solvent as a reference blank.[14] Identify the λmax.
-
Fluorescence Measurement: Using a fluorometer, excite the sample at its λmax (or a nearby wavelength to avoid inner filter effects). Record the emission spectrum and identify the peak emission wavelength (λem).
-
Quantum Yield Determination: Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.[15]
Electrochemical Characterization
The redox properties of a molecule are fundamental to its electronic behavior and are directly related to the energies of its frontier molecular orbitals (HOMO and LUMO).
-
Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule.[16] The first oxidation potential is experimentally correlated to the HOMO energy, while the first reduction potential is correlated to the LUMO energy.[17][18] This provides a direct and powerful bridge between experimental measurements and DFT calculations.
-
System Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile or DMF).
-
Analyte Addition: Add the naphthyridine derivative to the electrolyte solution to a final concentration of ~1 mM.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential over a suitable range and record the resulting voltammogram. Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
Part II: The Predictive Power of Computational Chemistry
With a solid set of experimental data in hand, we turn to computational chemistry to build a predictive model. Density Functional Theory (DFT) is the workhorse method for these studies, offering an excellent balance of accuracy and computational cost.[19][20][21]
The Computational Workflow
The process involves several key steps, each designed to simulate a specific experimental observable. The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is paramount and should ideally be benchmarked against experimental data or high-level theoretical results for similar compounds.[22][23][24]
Caption: A typical DFT/TD-DFT workflow for predicting spectroscopic and electronic properties.
-
Structure Building: Construct the 3D chemical structure of the naphthyridine derivative using a molecular builder.
-
Geometry Optimization: Perform a ground-state geometry optimization using DFT (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.[25] It is crucial to include a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental solvent to account for environmental effects.[20]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
NMR Prediction: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated absolute shielding values are then converted to chemical shifts by referencing them against TMS, calculated at the same level of theory.
-
UV-Vis/Fluorescence Prediction: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry to obtain the vertical excitation energies, which correspond to the UV-Vis absorption spectrum.[10][26] To predict the fluorescence spectrum, first optimize the geometry of the first excited state (S₁) and then perform a TD-DFT calculation from that geometry back to the ground state.[27]
-
Redox Potential Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the ground-state DFT calculation. These values are directly correlated with the first oxidation and reduction potentials, respectively.[17]
Part III: The Validation Bridge - Integrating Experiment and Theory
This is where the self-validating system comes to life. By systematically comparing the experimental data with the computational predictions in structured tables, we can assess the accuracy of our theoretical model and gain confidence in both sets of results.
Data Comparison Tables
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Experimental ¹H | Calculated ¹H | Δδ (ppm) | Experimental ¹³C | Calculated ¹³C | Δδ (ppm) |
| H-2 | 7.85 | 7.80 | 0.05 | - | - | - |
| H-4 | 8.50 | 8.42 | 0.08 | - | - | - |
| C-2 | - | - | - | 136.5 | 137.1 | -0.6 |
| C-3 | - | - | - | 122.3 | 121.9 | 0.4 |
| C-4a | - | - | - | 151.5 | 152.0 | -0.5 |
| ...etc. | ... | ... | ... | ... | ... | ... |
Note: Data is illustrative. A good correlation (small Δδ) validates both the synthesized structure and the computational level of theory.
Table 2: Comparison of Experimental and Calculated Spectroscopic Properties
| Property | Solvent | Experimental Value | Calculated Value (TD-DFT) | Δ (nm) |
| Absorption λmax (nm) | Acetonitrile | 353 | 341 | 12 |
| Fluorescence λem (nm) | Acetonitrile | 420 | 400 | 20 |
Note: Calculated wavelengths are often systematically blue-shifted (smaller) compared to experimental values due to approximations in the functionals.[10] The key is a consistent trend and reasonable agreement. A discrepancy might suggest complex solvent interactions or vibronic coupling not captured by the model.[28]
Table 3: Comparison of Experimental and Calculated Electrochemical Properties
| Property | Experimental (CV) | Computational (DFT) | Correlation |
| Eox (V vs. Ag/AgCl) | 1.1 V | - | Correlates with EHOMO |
| Ered (V vs. Ag/AgCl) | -0.9 V | - | Correlates with ELUMO |
| EHOMO (eV) | - | -6.2 eV | Eox ≈ a(EHOMO) + b |
| ELUMO (eV) | - | -2.1 eV | Ered ≈ c(ELUMO) + d |
Note: A strong linear correlation between a series of experimental redox potentials and calculated orbital energies validates the electronic structure predicted by the DFT model.[17][18]
Interpreting the Results: A Unified Picture
-
Strong Correlation: When experimental and computational data align closely, it builds immense confidence. For instance, if the calculated NMR spectrum accurately reproduces the experimental one, it confirms the proposed chemical structure. If TD-DFT correctly predicts the effect of a substituent on the absorption wavelength, it validates the model's description of the electronic structure.
-
Systematic Deviations: Often, you will observe systematic, rather than random, errors. For example, TD-DFT calculations with many hybrid functionals tend to overestimate excitation energies, leading to a blue-shift in the predicted λmax.[10] Recognizing these trends allows you to apply correction factors or focus on relative changes across a series of compounds, which are often more accurate than absolute values.
-
Significant Discrepancies: A major disagreement between experiment and theory is not a failure but an opportunity for discovery. It may indicate that the computational model is missing a key piece of physics (e.g., strong solvent-solute interactions, aggregation, or the presence of multiple conformers) or that the experimental result is more complex than initially assumed. This prompts a deeper investigation, leading to a more refined understanding of the system.
Conclusion and Future Outlook
The integration of experimental characterization and computational chemistry provides a robust, self-validating framework for the study of naphthyridines. This synergistic approach moves beyond simple structural confirmation to a deeper, more predictive understanding of molecular properties. By using experimental data to benchmark theoretical models, researchers can establish a reliable in silico platform.
This validated platform becomes an invaluable asset for accelerating the drug discovery process. It enables high-throughput virtual screening of hypothetical derivatives, the development of quantitative structure-activity relationships (QSAR) to predict biological activity[8][25], and the rational design of new compounds with optimized spectroscopic, electronic, and pharmacological profiles. By embracing this integrated workflow, we can navigate the complexities of medicinal chemistry with greater precision and efficiency, ultimately shortening the path from the laboratory bench to life-changing therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
